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  • Product: 3-aminopent-4-enoic acid hydrochloride
  • CAS: 198822-05-8

Core Science & Biosynthesis

Foundational

3-aminopent-4-enoic acid hydrochloride chemical structure

An In-Depth Technical Guide to 3-Aminopent-4-enoic Acid Hydrochloride: Structure, Synthesis, and Therapeutic Potential as a GABA-AT Modulator Abstract This technical guide provides a comprehensive overview of 3-aminopent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminopent-4-enoic Acid Hydrochloride: Structure, Synthesis, and Therapeutic Potential as a GABA-AT Modulator

Abstract

This technical guide provides a comprehensive overview of 3-aminopent-4-enoic acid hydrochloride, a non-proteinogenic, unsaturated β-amino acid of significant interest to researchers in neuropharmacology and medicinal chemistry. We will dissect its chemical structure and physicochemical properties, propose a detailed, logically-grounded synthetic pathway, and explore its therapeutic potential, which is hypothesized to stem from the mechanism-based inactivation of γ-aminobutyric acid aminotransferase (GABA-AT). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule and its relevance in the context of modulating GABAergic neurotransmission.

Introduction: The GABAergic System and the Role of GABA-AT Inhibition

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, a balance critical for normal neurological function. The primary inhibitory neurotransmitter responsible for dampening neuronal excitability is γ-aminobutyric acid (GABA).[1][2] When brain concentrations of GABA fall below a critical threshold, the resulting excess neuronal excitation can lead to pathological conditions such as convulsions and seizures.[1]

The concentration of GABA in the synaptic cleft and surrounding neural environment is tightly regulated by its synthesis, release, reuptake, and catabolism. The principal enzyme responsible for the degradation of GABA is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[1][3]

Consequently, the inhibition of GABA-AT presents a compelling therapeutic strategy. By blocking this enzyme, the breakdown of GABA is reduced, leading to elevated brain GABA levels.[3][4] This enhancement of inhibitory tone can restore the balance between excitation and inhibition, forming the basis for treatments for epilepsy and other neurological and psychiatric disorders.[1][3] The clinical success of vigabatrin (γ-vinyl-GABA), an irreversible GABA-AT inhibitor, validates this approach for treating complex partial seizures and infantile spasms.[3][4] 3-Aminopent-4-enoic acid, as a structural analogue of both GABA and vigabatrin, is a molecule of high interest for its potential to act as a novel GABA-AT inhibitor.

Chemical Structure and Physicochemical Properties

3-Aminopent-4-enoic acid hydrochloride is the salt form of a β-amino acid characterized by a vinyl functional group. The presence of the amine on the β-carbon (C3) and the terminal double bond are key structural features that dictate its chemical reactivity and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Chemical structure of 3-aminopent-4-enoic acid hydrochloride.

Data Summary

All quantitative and qualitative data for the racemic compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 3-aminopent-4-enoic acid hydrochloride[5]
Synonyms (+/-)-3-Aminopent-4-enoic acid HCl[5]
CAS Number 198822-05-8[5]
Molecular Formula C₅H₁₀ClNO₂[5]
Molecular Weight 151.59 g/mol [5]
Appearance Colourless solid[5]
Solubility Soluble in water, DMSO[5]
Long-term Storage 4°C[5]

Synthesis and Characterization

Rationale for Synthetic Strategy

The core challenge is the stereoselective or non-selective introduction of the amine at the C3 position relative to the carboxylic acid and the vinyl group. A logical and efficient approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This strategy builds the β-amino acid backbone directly. Subsequent standard transformations can then be used to deprotect the functional groups and form the final hydrochloride salt.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl Pent-2-en-4-ynoate The synthesis begins by creating a suitable Michael acceptor. This can be achieved through the esterification of pent-2-en-4-ynoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) to protect the carboxylic acid as an ethyl ester.

Step 2: 1,4-Conjugate Addition of a Protected Amine With the α,β-unsaturated system in place, a nitrogen nucleophile is introduced. To prevent undesired side reactions and control reactivity, a protected form of ammonia, such as benzylamine (BnNH₂), is used. The reaction proceeds via a Michael (1,4-conjugate) addition, where the nitrogen atom attacks the β-carbon (C4), leading to the formation of ethyl 3-(benzylamino)pent-4-ynoate. This step establishes the crucial C-N bond at the desired position.

Step 3: Selective Reduction of the Alkyne The internal alkyne must be selectively reduced to a terminal alkene without affecting the ester group. This is classically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere. This catalytic hydrogenation selectively reduces the alkyne to a cis-alkene, yielding ethyl 3-(benzylamino)pent-4-enoate.

Step 4: Deprotection and Salt Formation The final step involves the simultaneous removal of the benzyl protecting group from the amine and the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt. This can be accomplished in a single pot by treating the intermediate with concentrated hydrochloric acid under reflux. The benzyl group is cleaved, the ester is hydrolyzed, and the resulting free amine is protonated by the excess HCl to form the desired 3-aminopent-4-enoic acid hydrochloride, which can be isolated upon cooling and purification.

Synthetic Workflow Visualization

The multi-step synthesis is outlined in the diagram below.

Synthesis_Workflow Start Ethyl Pent-2-en-4-ynoate Step1 Step 2: Michael Addition Reagent: Benzylamine (BnNH₂) Start->Step1 Intermediate1 Ethyl 3-(benzylamino)pent-4-ynoate Step1->Intermediate1 Step2 Step 3: Selective Hydrogenation Catalyst: Lindlar's Catalyst, H₂ Intermediate1->Step2 Intermediate2 Ethyl 3-(benzylamino)pent-4-enoate Step2->Intermediate2 Step3 Step 4: Deprotection & Hydrolysis Reagent: Conc. HCl, Reflux Intermediate2->Step3 End 3-Aminopent-4-enoic Acid Hydrochloride Step3->End

Caption: Proposed synthetic workflow for 3-aminopent-4-enoic acid hydrochloride.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. A suite of standard analytical techniques would be employed:

  • ¹H NMR Spectroscopy: To confirm the presence of key protons, including the characteristic signals for the vinyl group (CH=CH₂), the methine proton at C3, and the methylene protons at C2.

  • ¹³C NMR Spectroscopy: To verify the carbon skeleton, including signals for the carboxyl carbon, the two olefinic carbons, and the carbon bearing the amino group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H and N-H stretches of the carboxylic acid and ammonium salt, and the C=O stretch of the carboxyl group.

Proposed Mechanism of Action and Therapeutic Relevance

Targeting GABA Aminotransferase (GABA-AT)

The structural similarity of 3-aminopent-4-enoic acid to known GABA-AT inhibitors strongly suggests it functions as a mechanism-based inactivator, also known as a "suicide inhibitor." These inhibitors are substrates for the target enzyme, which are converted into a reactive species within the active site, leading to the enzyme's irreversible deactivation.[1]

Mechanism-Based Inactivation Pathway

The proposed inactivation of GABA-AT by 3-aminopent-4-enoic acid proceeds through several discrete steps, leveraging the enzyme's own catalytic machinery.

  • Schiff Base Formation: The inhibitor enters the GABA-AT active site and the amino group forms a Schiff base (an imine) with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme-Catalyzed Tautomerization: The enzyme's catalytic base (typically a lysine residue) abstracts a proton from C3 of the inhibitor. This initiates a tautomerization, shifting the double bond to form a conjugated ketimine intermediate.

  • Michael Addition and Covalent Adduct Formation: The newly formed α,β-unsaturated system is a highly electrophilic Michael acceptor. A nucleophilic residue within the enzyme's active site (for example, the catalytic lysine) attacks the vinyl group in a Michael-type addition.

  • Irreversible Inhibition: This attack forms a stable, covalent bond between the inhibitor and the enzyme. This covalent adduct permanently blocks the active site, rendering the enzyme non-functional.[1]

Mechanistic Pathway Diagram

Mechanism_Pathway cluster_enzyme GABA-AT Active Site Inhibitor Inhibitor Enters Active Site SchiffBase 1. Schiff Base Formation (with PLP cofactor) Inhibitor->SchiffBase Binding Tautomerization 2. Tautomerization (Enzyme-catalyzed) SchiffBase->Tautomerization Proton Abstraction ReactiveIntermediate Formation of Electrophilic Michael Acceptor Tautomerization->ReactiveIntermediate MichaelAddition 3. Nucleophilic Attack (by Active Site Lysine) ReactiveIntermediate->MichaelAddition Conjugate Addition CovalentAdduct 4. Irreversible Covalent Adduct MichaelAddition->CovalentAdduct Enzyme Inactivation

Caption: Proposed mechanism of irreversible GABA-AT inactivation.

Therapeutic Implications

By irreversibly inhibiting GABA-AT, 3-aminopent-4-enoic acid has the potential to produce a sustained increase in brain GABA levels. This mechanism underpins its potential application in several therapeutic areas:

  • Epilepsy: As an anticonvulsant for treating refractory seizures, similar to vigabatrin.[3]

  • Substance Use Disorders: Modulating the brain's reward pathways by increasing GABAergic signaling could potentially reduce drug-seeking behavior.[1][3]

  • Other Neurological and Psychiatric Disorders: Research suggests that enhancing GABA levels may have anxiolytic and antidepressant effects, opening avenues for treating anxiety and mood disorders.[3]

Conclusion and Future Directions

3-Aminopent-4-enoic acid hydrochloride is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural design positions it as a probable mechanism-based inhibitor of GABA-AT, a clinically validated target for anticonvulsant therapy. The synthetic route proposed herein provides a logical framework for its preparation, enabling further investigation.

Future research should focus on several key areas:

  • Enantioselective Synthesis: The chiral center at C3 means (R) and (S) enantiomers exist. Synthesizing and testing each isomer independently is crucial, as biological activity is often stereospecific.

  • In Vitro Enzymatic Assays: Rigorous kinetic studies are needed to confirm the inhibition of GABA-AT, determine the potency (Ki) and inactivation rate (kinact), and verify the proposed irreversible mechanism.

  • Cellular and In Vivo Studies: Preclinical evaluation in animal models of epilepsy and other relevant neurological disorders is essential to establish efficacy and a preliminary safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will help to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel CNS therapeutics.

References

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
  • Silverman, R. B., & Nanavati, S. M. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.
  • SQUARIX. (n.d.). (+/-)-3-Aminopent-4-enoic acid hydrochloride.
  • MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
  • Abcam. (n.d.). Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5).
  • Wikipedia. (n.d.). GABA transaminase inhibitor.
  • PubChem. (n.d.). 3-Aminopent-4-enoic acid.
  • Silverman, R. B., et al. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC.

Sources

Exploratory

beta-vinyl-beta-alanine hydrochloride CAS number

An In-Depth Technical Guide to β-Alanine Hydrochloride and the Prospective Landscape of its Vinyl Analogue, β-Vinyl-β-Alanine Hydrochloride For the Attention of Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to β-Alanine Hydrochloride and the Prospective Landscape of its Vinyl Analogue, β-Vinyl-β-Alanine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

Part 1: The Core Compound - β-Alanine Hydrochloride

β-Alanine is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid counterpart by the position of the amino group.[1][2] Its hydrochloride salt is a common form used in supplementation and research due to its stability and solubility.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of β-alanine and its hydrochloride salt is fundamental for any research or development application.

Propertyβ-Alanineβ-Alanine HydrochlorideSource(s)
CAS Number 107-95-96057-90-5[3]
Molecular Formula C₃H₇NO₂C₃H₈ClNO₂[3]
Molecular Weight 89.09 g/mol 125.55 g/mol [3]
Appearance White crystalline powderWhite crystalline powder
Melting Point ~202 °C (decomposes)Not specified[4]
Solubility Soluble in waterSoluble in water
Synonyms 3-Aminopropionic acid3-Aminopropanoic acid hydrochloride[3]
Synthesis of β-Alanine: A Comparative Overview

The industrial production of β-alanine has evolved, with both chemical and biological routes being employed. The choice of synthesis pathway often depends on factors such as desired purity, yield, and environmental impact.[5][6]

1.2.1. Chemical Synthesis

The traditional chemical synthesis of β-alanine often starts from acrylonitrile.[7] One common industrial method is the ammoniation of acrylonitrile followed by hydrolysis.[6]

  • Ammoniation of Acrylonitrile: Acrylonitrile reacts with ammonia to form β-aminopropionitrile.

  • Hydrolysis: The resulting β-aminopropionitrile is then hydrolyzed under acidic or alkaline conditions to yield β-alanine.[8]

While effective for large-scale production, this method can require harsh reaction conditions and may produce significant inorganic salt byproducts, complicating purification.[5][7]

1.2.2. Biological Synthesis

Enzymatic and whole-cell biocatalysis methods offer a greener alternative to chemical synthesis, often providing high specificity and milder reaction conditions.[5][6]

  • From L-aspartate: L-aspartate-α-decarboxylase can catalyze the conversion of L-aspartate to β-alanine.[6][7]

  • From Fumaric Acid: A two-enzyme system involving aspartate ammonia-lyase and L-aspartate-α-decarboxylase can convert fumaric acid to β-alanine.[6]

G cluster_chem Chemical Synthesis cluster_bio Biological Synthesis Acrylonitrile Acrylonitrile β-aminopropionitrile β-aminopropionitrile Acrylonitrile->β-aminopropionitrile Ammonia β-Alanine β-Alanine β-aminopropionitrile->β-Alanine Hydrolysis L-aspartate L-aspartate L-aspartate->β-Alanine L-aspartate-α-decarboxylase Fumaric Acid Fumaric Acid Fumaric Acid->L-aspartate Aspartate ammonia-lyase

Part 2: The Prospective Derivative - β-Vinyl-β-Alanine Hydrochloride

While no direct synthesis or CAS number for β-vinyl-β-alanine hydrochloride was identified, we can postulate potential synthetic routes and properties based on established organic chemistry principles. The introduction of a vinyl group could significantly alter the molecule's reactivity and biological activity, making it an intriguing target for drug discovery.

Postulated Synthesis Pathways

The synthesis of a β-vinyl-β-alanine derivative would likely involve the introduction of a vinyl group at the β-position. One plausible approach could be a modification of a Michael addition reaction, a cornerstone of carbon-carbon bond formation.

Experimental Protocol: Hypothetical Synthesis of a β-Vinyl-β-Alanine Precursor

  • Starting Material Selection: A suitable starting material would be a protected β-amino ester.

  • α-Proton Abstraction: Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperature (-78 °C) to generate a stabilized enolate.

  • Electrophilic Vinyl Source: The enolate could then be reacted with an electrophilic vinyl source, such as a vinyl halide or a vinyl triflate, in the presence of a suitable catalyst (e.g., a palladium catalyst for cross-coupling reactions).

  • Deprotection and Hydrolysis: Subsequent deprotection of the amine and hydrolysis of the ester would yield the desired β-vinyl-β-alanine.

  • Salt Formation: Treatment with hydrochloric acid would then produce β-vinyl-β-alanine hydrochloride.

Further research into the synthesis of vinyl-substituted amino acids would be necessary to optimize such a protocol.

Predicted Properties and Potential Research Applications

The vinyl group is an electron-rich and reactive functional group. Its presence in β-vinyl-β-alanine hydrochloride could lead to:

  • Increased Reactivity: The vinyl group could participate in various chemical reactions, including polymerization and addition reactions, opening avenues for its use as a monomer or a building block in medicinal chemistry.

  • Altered Biological Activity: The vinyl moiety could influence the molecule's interaction with biological targets. It might act as a Michael acceptor, potentially leading to covalent interactions with enzymes or receptors. This could be explored for applications in targeted drug delivery or as an irreversible inhibitor.

  • Modified Pharmacokinetics: The change in structure and lipophilicity could alter the absorption, distribution, metabolism, and excretion (ADME) profile compared to β-alanine.

Part 3: Biological Activity and Mechanism of Action of the β-Alanine Core

The primary biological significance of β-alanine lies in its role as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[9][10] Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue.[11]

The Carnosine Connection: Intracellular Buffering and Beyond

During high-intensity exercise, there is an accumulation of hydrogen ions (H+), leading to a drop in intracellular pH (acidosis), which contributes to muscle fatigue.[12][13] Carnosine acts as a potent intracellular buffer, helping to mitigate this pH drop.[9][12]

Supplementation with β-alanine has been shown to significantly increase muscle carnosine concentrations, thereby enhancing the muscle's buffering capacity.[13][14] This leads to improved performance in high-intensity activities lasting one to several minutes.[12][15]

G β-Alanine Supplementation β-Alanine Supplementation Increased Muscle Carnosine Increased Muscle Carnosine β-Alanine Supplementation->Increased Muscle Carnosine Enhanced Intracellular Buffering Enhanced Intracellular Buffering Increased Muscle Carnosine->Enhanced Intracellular Buffering Delayed Muscle Fatigue Delayed Muscle Fatigue Enhanced Intracellular Buffering->Delayed Muscle Fatigue Improved High-Intensity Exercise Performance Improved High-Intensity Exercise Performance Delayed Muscle Fatigue->Improved High-Intensity Exercise Performance

Neurotrophic and Cognitive Effects

Emerging research suggests that β-alanine may also have beneficial effects on cognitive function.[11] This is thought to be mediated, in part, by an increase in brain-derived neurotrophic factor (BDNF).[11] BDNF plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[11] The antioxidant and anti-inflammatory properties of carnosine, which is also present in the brain, may further contribute to these cognitive benefits.[11]

Part 4: Analytical Methodologies for β-Alanine Quantification

Accurate quantification of β-alanine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.

Experimental Protocol: Quantification of β-Alanine in Plasma using RP-HPLC with Pre-column Derivatization

This protocol provides a method for the sensitive and specific detection of β-alanine in plasma.[16]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Thaw plasma samples on ice and precipitate proteins using a suitable agent (e.g., acetonitrile or trichloroacetic acid).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for derivatization.

  • Pre-column Derivatization:

    • React the supernatant with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized amino acid (typically around 340 nm for excitation and 450 nm for emission).[16]

  • Quantification:

    • Generate a standard curve using known concentrations of β-alanine.

    • Determine the concentration of β-alanine in the plasma samples by comparing their peak areas to the standard curve.

Part 5: Future Directions and Concluding Remarks

β-Alanine hydrochloride is a well-established compound with clear ergogenic and potential nootropic effects. Its mechanism of action, primarily through the enhancement of intracellular carnosine levels, is well-understood. For researchers and drug development professionals, the existing body of literature on β-alanine provides a solid foundation for further investigation into its clinical applications.

The prospective derivative, β-vinyl-β-alanine hydrochloride, represents an exciting frontier. Its synthesis and characterization would be a valuable endeavor, potentially yielding a novel compound with unique chemical and biological properties. The introduction of the vinyl group could pave the way for new applications in materials science, as a pharmacological tool, or as a lead compound in drug discovery. Future research should focus on developing a reliable synthetic route to this molecule, followed by a thorough evaluation of its physicochemical properties and biological activity.

References

  • Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. (2023). Antioxidants (Basel). [Link]

  • Synthesis and characterization of poly(β-alanine-b-vinyl benzyl-g-vinyl chloride) block-graft copolymers by using reversible addition-fragmentation chain transfer polymerization and 'click' chemistry. (2014). ResearchGate. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (2016). Scholars Research Library. [Link]

  • BETA ALANINE. Canada.ca. [Link]

  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • β-Alanine. Wikipedia. [Link]

  • beta-Alanine Hydrochloride | C3H8ClNO2. PubChem. [Link]

  • Method for quantitative detection of beta-alanine and application thereof. (2017).
  • Beta-alanine: effects and dosage. (2025). hyve. [Link]

  • Compositions and methods for the sustained release of beta-alanine. (2017).
  • Major clinical findings of β-alanine in sports performance: a systematic review. (2025). ResearchGate. [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Advances in the synthesis of β-alanine. (2023). PMC. [Link]

  • Process for production of beta-alanine. (1958).
  • BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. [Link]

  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). MDPI. [Link]

  • The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. (2023). PMC. [Link]

  • Beta-Alanine Supplementation for CrossFit® Performance. (2024). MDPI. [Link]

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Foundational

A Tale of Two Isomers: A Technical Guide to 3-Amino-4-pentenoic Acid and Allylglycine

An In-depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Isomeric Nuance in Bioactivity In the intricate world of molecular biology and pharmacology,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Isomeric Nuance in Bioactivity

In the intricate world of molecular biology and pharmacology, the seemingly subtle distinction of an atom's position can cascade into profoundly different physiological effects. This guide delves into the structural and functional dichotomy of two such molecules: 3-amino-4-pentenoic acid and its positional isomer, allylglycine (2-amino-4-pentenoic acid). While sharing the same molecular formula (C₅H₉NO₂), their classification as a β-amino acid and an α-amino acid, respectively, dictates their unique interactions within biological systems. Allylglycine is a well-characterized neuroscientific tool, a potent inhibitor of a key enzyme in neurotransmitter synthesis. In stark contrast, 3-amino-4-pentenoic acid remains a molecule of theoretical interest, with its biological profile largely uncharted. This guide will provide a comprehensive overview of the known properties of allylglycine, and through a comparative lens, explore the predicted, yet underexplored, landscape of its β-isomer, offering a valuable resource for researchers navigating the subtleties of amino acid chemistry and pharmacology.

Part 1: Structural Elucidation and Physicochemical Properties

The fundamental difference between 3-amino-4-pentenoic acid and allylglycine lies in the placement of the amino group relative to the carboxyl group. This seemingly minor shift has significant implications for their three-dimensional structure, polarity, and ultimately, their biological activity.

Allylglycine (2-Amino-4-pentenoic Acid): An α-Amino Acid

As an α-amino acid, allylglycine possesses an amino group and a carboxyl group attached to the same carbon atom (the α-carbon). This is the fundamental structure of the proteinogenic amino acids that form the building blocks of proteins.[1] The L-enantiomer, specifically (2S)-2-aminopent-4-enoic acid, is the biologically active form.[2]

3-Amino-4-pentenoic Acid: A β-Amino Acid

In contrast, 3-amino-4-pentenoic acid is a β-amino acid, where the amino group is attached to the carbon atom adjacent to the α-carbon (the β-carbon).[3] This structural arrangement is less common in nature than that of α-amino acids but is found in some natural products with interesting biological activities.[4][5]

PropertyAllylglycine (2-Amino-4-pentenoic Acid)3-Amino-4-pentenoic Acid
IUPAC Name (2S)-2-aminopent-4-enoic acid[4]3-aminopent-4-enoic acid
Molecular Formula C₅H₉NO₂C₅H₉NO₂
Molecular Weight 115.13 g/mol [4]115.13 g/mol
Structure α-amino acidβ-amino acid
Chirality Chiral at the α-carbonChiral at the β-carbon

Spectroscopic Signature:

The positional isomerism of these compounds leads to distinct spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Allylglycine (L-allylglycine):

  • ¹H NMR: The proton on the α-carbon typically appears as a multiplet, coupled to the protons on the adjacent methylene group and the amino group. The terminal vinyl protons exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The α-carbon, bearing both the amino and carboxyl groups, has a characteristic chemical shift. The carbons of the allyl group are also readily identifiable.

  • IR Spectroscopy: Key vibrational bands include those for the N-H stretching of the amino group, the C=O stretching of the carboxyl group, and the C=C stretching of the alkene.[6]

3-Amino-4-pentenoic Acid (Predicted):

While specific experimental spectra for 3-amino-4-pentenoic acid are not widely available, its β-amino acid structure would be expected to show:

  • ¹H NMR: A more complex splitting pattern for the protons on the carbon backbone due to the different electronic environment. The proton on the β-carbon, attached to the amino group, would have a distinct chemical shift and coupling.

  • ¹³C NMR: The chemical shifts of the carbons would differ significantly from allylglycine, reflecting the altered position of the electron-withdrawing amino group.

  • IR Spectroscopy: Similar functional group vibrations to allylglycine, but the exact frequencies may be shifted due to the different molecular environment.

Part 2: The Well-Defined Biological Role of Allylglycine

Allylglycine is a widely utilized tool in neuroscience research due to its specific and potent inhibitory effect on glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2]

Mechanism of Action: A Pro-drug Approach to Enzyme Inhibition

Interestingly, allylglycine itself is a relatively weak inhibitor of GAD. Its potent in vivo effects are attributed to its metabolic conversion to 2-keto-4-pentenoic acid.[7] This metabolite acts as a powerful, irreversible inhibitor of GAD.[7]

Allylglycine_Mechanism Allylglycine Allylglycine (2-amino-4-pentenoic acid) Metabolism Metabolic Conversion Allylglycine->Metabolism Keto_acid 2-Keto-4-pentenoic acid (Active Inhibitor) Metabolism->Keto_acid GAD Glutamate Decarboxylase (GAD) Keto_acid->GAD Irreversible Inhibition GABA GABA (γ-Aminobutyric Acid) GAD->GABA Synthesis Glutamate Glutamate Glutamate->GAD Substrate

Mechanism of Allylglycine Action.

Consequences of GAD Inhibition:

The inhibition of GAD by the metabolite of allylglycine leads to a rapid depletion of GABA levels in the brain. This reduction in inhibitory neurotransmission results in a state of neuronal hyperexcitability, which manifests as seizures. This predictable pro-convulsant effect has made allylglycine an invaluable experimental tool for:

  • Modeling Epilepsy: Inducing seizures in animal models to study the underlying mechanisms of epilepsy.

  • Screening Anticonvulsant Drugs: Evaluating the efficacy of potential new antiepileptic drugs.

  • Investigating GABAergic Function: Exploring the role of GABA in various physiological and pathological processes.

Part 3: The Unexplored Territory of 3-Amino-4-pentenoic Acid

In stark contrast to its α-isomer, the biological activity of 3-amino-4-pentenoic acid remains largely uninvestigated. As a β-unsaturated amino acid, its pharmacological profile is likely to be significantly different from that of allylglycine.

Potential as a GABA Analogue:

Given its structural similarity to GABA, 3-amino-4-pentenoic acid could potentially interact with components of the GABAergic system, such as GABA receptors or transporters. However, without experimental data, this remains speculative. Other β-amino acids have been shown to have a range of biological activities, including acting as enzyme inhibitors and receptor agonists or antagonists.[4][8]

Reactivity of the α,β-Unsaturated System:

The presence of a double bond conjugated with the carboxylic acid moiety in 3-amino-4-pentenoic acid (an α,β-unsaturated carboxylic acid system) suggests potential for Michael addition reactions with biological nucleophiles. This reactivity is a known mechanism of toxicity for some α,β-unsaturated carbonyl compounds.[9] Whether 3-amino-4-pentenoic acid exhibits such reactivity and any associated biological consequences is an open area for research.

Part 4: Synthesis Strategies

The synthesis of these isomeric amino acids requires distinct chemical approaches, reflecting their structural differences.

Synthesis of L-Allylglycine:

Several methods for the enantioselective synthesis of L-allylglycine have been reported. A common strategy involves the alkylation of a chiral glycine enolate equivalent. A detailed and reliable procedure has been published in Organic Syntheses, providing a robust method for its preparation.[8][10][11]

Experimental Protocol: Asymmetric Synthesis of N-Boc-L-allylglycine (Conceptual Overview)

This protocol is a conceptual summary based on established methods and should be adapted with careful consideration of laboratory safety and specific reaction conditions.

  • Formation of a Chiral Glycine Synthon: A chiral auxiliary, such as a pseudoephedrine-derived morpholinone, is used to create a chiral glycine equivalent.

  • Enolate Formation: The chiral synthon is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereochemically defined enolate.

  • Alkylation: The enolate is then reacted with an allyl halide (e.g., allyl bromide or iodide) to introduce the allyl group stereoselectively.

  • Hydrolysis and Protection: The chiral auxiliary is cleaved, and the resulting amino acid is protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-L-allylglycine.

  • Purification: The final product is purified by chromatography.

Allylglycine_Synthesis start Chiral Glycine Synthon enolate Enolate Formation (LDA) start->enolate alkylation Alkylation (Allyl Halide) enolate->alkylation hydrolysis Hydrolysis & Protection (Boc)₂O alkylation->hydrolysis product N-Boc-L-allylglycine hydrolysis->product

Conceptual workflow for L-allylglycine synthesis.

Synthesis of 3-Amino-4-pentenoic Acid (General Approaches):

While a specific, optimized synthesis for 3-amino-4-pentenoic acid is not readily found in the literature, general methods for the synthesis of β-unsaturated amino acids can be applied. One common approach is the conjugate addition of an amine to an α,β-unsaturated ester.

Experimental Protocol: Synthesis of β-Unsaturated Amino Acids via Conjugate Addition (Conceptual Overview)

  • Michael Addition: A suitable α,β-unsaturated ester, such as ethyl pent-2-en-4-ynoate, is reacted with a source of ammonia or a protected amine in a Michael addition reaction. This introduces the amino group at the β-position.

  • Hydrolysis: The ester is then hydrolyzed, typically under acidic or basic conditions, to yield the free carboxylic acid.

  • Purification: The final β-amino acid is purified, often by crystallization or chromatography.

Conclusion: A Story of a Known Tool and an Unknown Frontier

The comparative analysis of 3-amino-4-pentenoic acid and allylglycine highlights a fascinating case of isomeric divergence. Allylglycine stands as a testament to how a single molecule, through its well-defined mechanism of action, can become an indispensable tool in a major field of biomedical research. Its role in elucidating the function of the GABAergic system is firmly established.

Conversely, 3-amino-4-pentenoic acid represents the vast, unexplored territory that still exists within chemical space. Its structural features suggest a potential for biological activity, perhaps as a GABA analogue or through the reactivity of its unsaturated system, but these possibilities remain to be experimentally validated. For researchers in drug discovery and chemical biology, the story of these two isomers serves as a compelling reminder of the power of structural nuance and the exciting potential that lies in the investigation of under-explored molecules. The significant knowledge gap surrounding 3-amino-4-pentenoic acid presents a clear opportunity for future research to uncover novel biological activities and potentially new therapeutic leads.

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Exploratory

A Senior Application Scientist's Guide to Chiral β-Amino Acid Building Blocks for Advanced Research

Foreword: Beyond Nature's Alphabet – The Ascendancy of β-Amino Acids In the landscape of drug discovery and materials science, the twenty proteinogenic α-amino acids represent a foundational, yet limited, chemical alphab...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Nature's Alphabet – The Ascendancy of β-Amino Acids

In the landscape of drug discovery and materials science, the twenty proteinogenic α-amino acids represent a foundational, yet limited, chemical alphabet. For decades, researchers have sought to expand this vocabulary to build molecules with enhanced therapeutic properties and novel functionalities. Chiral β-amino acids have emerged as preeminent building blocks in this pursuit. Their structural distinction—an additional carbon atom in the backbone compared to their α-analogs—imparts a profound influence on molecular architecture and biological stability.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of facts in favor of a deep, mechanistic exploration of why certain synthetic strategies are chosen and how they can be reliably executed and validated. We will delve into the core asymmetric synthetic methodologies, provide field-tested protocols, and explore the applications that make these building blocks indispensable for the next generation of therapeutics.

The Strategic Imperative for Chiral β-Amino Acids

The primary driver for incorporating β-amino acids into peptides and other small molecules is the dramatic increase in their metabolic stability.[1] The altered backbone is a poor substrate for many proteases that readily cleave the peptide bonds of natural α-amino acids, significantly extending the in-vivo half-life of peptide-based drugs.[2][]

Furthermore, β-amino acids bestow unique conformational properties. They are the fundamental monomers of β-peptides, which are known to form stable and predictable secondary structures like helices, turns, and sheets, much like their natural counterparts but with distinct geometries.[4] This conformational control is a powerful tool for designing molecules that can mimic or disrupt biological interactions with high specificity.[4] Their utility extends beyond peptides; they are crucial chiral starting materials for a host of bioactive natural products and pharmaceuticals, including the side chain of the anti-cancer drug Taxol and the anti-diabetic agent sitagliptin.[2][5]

The core challenge, and the focus of this guide, lies in the stereocontrolled synthesis of these building blocks. As with α-amino acids, the specific stereochemistry at the α- and β-carbons is critical for biological activity.

Pillars of Asymmetric Synthesis: Crafting Chirality

The synthesis of enantiomerically pure β-amino acids is a testament to the elegance of modern organic chemistry. Several robust strategies have been developed, each with its own set of advantages depending on the desired substitution pattern and scale.

Asymmetric Conjugate Addition: Building the C-N Bond

The aza-Michael or conjugate addition reaction is one of the most direct and versatile methods for forming the β-amino acid skeleton.[6][7] This strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The key to success is controlling the stereochemistry of the newly formed C-N bond and, in some cases, an adjacent C-C bond.

Causality of Approach: This method is powerful because α,β-unsaturated esters, amides, and ketones are readily available starting materials. The stereoselectivity can be induced in several ways:

  • Chiral Nucleophiles: Employing a chiral amine, such as a lithium amide derived from (R)- or (S)-α-methylbenzylamine, allows the existing stereocenter to direct the addition.[5] The auxiliary can be cleaved later, typically via hydrogenolysis, to reveal the primary β-amino acid.

  • Chiral Michael Acceptors: Attaching a chiral auxiliary to the α,β-unsaturated carbonyl compound can effectively shield one face of the molecule, directing the approach of a simple nitrogen nucleophile.

  • Asymmetric Catalysis: This is the most atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate the product in high enantiomeric excess. Both metal complexes (e.g., Copper, Rhodium) and organocatalysts have proven highly effective.[4][7][8]

Workflow: Catalytic Asymmetric Conjugate Addition

sub α,β-Unsaturated Ester + Nitrogen Source int Chiral Intermediate (Enolate) sub->int Catalyst Association cat Chiral Catalyst (e.g., Cu-Box complex) pro Enantioenriched β-Amino Ester int->pro Protonation hyd Hydrolysis pro->hyd fin Chiral β-Amino Acid hyd->fin start Prochiral Substrate (β-Enamino Ester) product Chiral β-Amino Ester (High ee) start->product Catalytic Cycle cat Chiral Catalyst (e.g., Rh-DuPhos) react H₂ Gas (Pressure) deprotect Deprotection product->deprotect final Final Chiral β-Amino Acid deprotect->final

Sources

Foundational

Foreword: The Imperative of Chirality in Modern Drug Development

An In-depth Technical Guide to the Stereochemistry of (R)-3-aminopent-4-enoic acid HCl In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of (R)-3-aminopent-4-enoic acid HCl

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, remains a stark reminder of this principle.[1] Therefore, the rigorous control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. This guide focuses on (R)-3-aminopent-4-enoic acid hydrochloride, a chiral building block and an analogue of γ-aminobutyric acid (GABA). Its structural similarity to potent neuroactive compounds like Vigabatrin, where the (S)-enantiomer is the pharmacologically active agent, underscores the critical need for a deep understanding of its stereochemical attributes.[2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, analysis, and definitive assignment of the (R)-configuration for this molecule.

The Stereocenter: Defining the (R) Configuration

(R)-3-aminopent-4-enoic acid possesses a single stereocenter at the C3 position. The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking the substituents attached to the chiral carbon.

1.1 Cahn-Ingold-Prelog (CIP) Priority Assignment

The four groups attached to the C3 carbon are prioritized based on the atomic number of the atom directly bonded to the chiral center.

  • Priority 1: Amino Group (-NH₂): Nitrogen has an atomic number of 7.

  • Priority 2: Vinyl Group (-CH=CH₂): The first atom is carbon (atomic number 6). To break the tie with the other carbon-based substituent, we move to the next atoms. The double bond is treated as if the carbon is bonded to two carbon atoms, giving it higher priority.[4]

  • Priority 3: Carboxymethyl Group (-CH₂COOH): The first atom is also carbon (atomic number 6). The next atoms are two hydrogens and one carbon, which is a lower priority than the vinyl group.

  • Priority 4: Hydrogen (-H): Hydrogen has the lowest atomic number (1).

To assign the configuration, the molecule is oriented so that the lowest priority group (H) points away from the observer. The path from priority 1 to 2 to 3 is then traced. For (R)-3-aminopent-4-enoic acid, this path follows a clockwise direction, leading to the "R" (from the Latin rectus for right) designation.[4]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment at the C3 stereocenter.

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure γ-amino acids is a significant challenge in organic chemistry.[5][6] Achieving the desired (R)-configuration requires a carefully designed synthetic route that introduces chirality in a controlled manner. The following approaches represent field-proven strategies.

2.1 Synthetic Approach: Asymmetric Michael Addition

One robust method involves the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organocatalyst. This approach establishes the stereocenter with high enantioselectivity early in the synthesis.[6]

Synthesis_Workflow start Nitroalkene + Pro-nucleophile step1 Asymmetric Michael Addition start->step1 step2 Formation of Chiral γ-Nitro Adduct step1->step2 catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid-derived Thiourea) catalyst->step1 step3 Reduction of Nitro Group step2->step3 step4 Cyclization to Lactam step3->step4 step5 Acid Hydrolysis step4->step5 final (R)-3-aminopent-4-enoic acid HCl step5->final

Caption: General workflow for enantioselective synthesis via asymmetric Michael addition.

2.2 Exemplar Protocol: Chemoenzymatic Cascade

A powerful and green alternative is a one-pot, multi-step chemoenzymatic cascade. This methodology leverages the high enantioselectivity of enzymes to produce chiral intermediates that are then converted to the final product.[7]

Protocol: Synthesis of a Chiral γ-Nitrobutyric Acid Intermediate [7]

  • Reaction Setup: In a reaction vessel, combine a suitable nitroalkene (e.g., 1-nitroprop-1-ene) and acetaldehyde.

  • Enzyme & Cofactor Addition: Introduce a solution containing a tailor-made "Michaelase" (e.g., an engineered 4-oxalocrotonate tautomerase), an aldehyde dehydrogenase, and a cofactor recycling system (e.g., NADH).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH, with gentle agitation for 24-48 hours.

  • Workup: Upon completion (monitored by HPLC), acidify the mixture and extract the chiral γ-nitrobutyric acid product with an organic solvent.

  • Subsequent Steps: The resulting enantiopure nitro compound can then be chemically reduced (e.g., using H₂/Pd-C) and further processed to yield the target (R)-3-aminopent-4-enoic acid.

The causality behind this choice is the exceptional enantioselectivity (often >99% e.e.) and mild reaction conditions afforded by biocatalysis, reducing the need for cryogenic temperatures or pyrophoric reagents often associated with traditional asymmetric synthesis.

Orthogonal Methods for Stereochemical Verification

No single analytical technique is sufficient to unambiguously confirm both the relative and absolute stereochemistry. A self-validating system relies on the concordance of data from multiple, orthogonal methods.

3.1 Polarimetry: A Macroscopic View of Chirality

Polarimetry is a fundamental technique that measures the rotation of plane-polarized light by a chiral substance in solution.[8][9] While it confirms the optical activity of the sample, it is not sufficient on its own to assign the absolute configuration without a known reference standard. The (R) and (S) enantiomers will rotate light by equal magnitudes but in opposite directions.[10]

ParameterSpecificationRationale
Specific Rotation [α] e.g., +15.7° (hypothetical)The sign (+) or (-) and magnitude are characteristic of the enantiomer.
Wavelength 589 nm (Sodium D-line)Standard wavelength for reporting specific rotation.
Concentration (c) 1.0 g/100 mLRotation is concentration-dependent; a standard value is required.
Solvent 1 M HClThe solvent can significantly influence the measured rotation.
Path Length (l) 1.0 dmA standardized path length is crucial for calculating specific rotation.

Protocol: Measurement of Specific Rotation

  • Sample Preparation: Accurately weigh the (R)-3-aminopent-4-enoic acid HCl sample and dissolve it in the specified solvent (e.g., 1 M HCl) in a volumetric flask to a precise concentration.

  • Instrument Calibration: Calibrate the polarimeter using a blank (solvent only).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Record the optical rotation at the specified wavelength and temperature.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation.

3.2 Chiral Chromatography: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the enantiomeric excess (% ee) of a sample. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

ParameterSpecificationRationale
Chiral Column e.g., CROWNPAK CR(+)Specifically designed to resolve enantiomers of amino acids.
Mobile Phase Perchloric acid solution (pH 1.0)The pH and ionic strength are critical for achieving separation.
Flow Rate 0.8 mL/minOptimized for resolution and analysis time.
Detection UV at 210 nm or Post-column derivatizationThe carboxyl or amino group provides a chromophore for detection.
Result % ee = [([R] - [S]) / ([R] + [S])] × 100Calculated from the integrated areas of the two enantiomer peaks.

3.3 NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy becomes a powerful tool for stereochemical analysis when the chiral amine is converted into a mixture of diastereomers by reacting it with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl) or 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (TBBA).[11][12][13]

Principle: Diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately determined.[14]

NMR_CDA_Workflow start Racemic or Enantioenriched 3-aminopent-4-enoic acid step1 React with enantiopure CDA (e.g., (S)-Mosher's Acid Chloride) start->step1 step2 Formation of a Diastereomeric Mixture (R-amine/S-acid and S-amine/S-acid) step1->step2 step3 ¹H or ¹⁹F NMR Analysis step2->step3 step4 Observe distinct, well-resolved signals for each diastereomer step3->step4 final Quantify Enantiomeric Ratio by Signal Integration step4->final

Caption: Workflow for determining enantiomeric purity using NMR and a CDA.

Protocol: Derivatization for NMR Analysis

  • Sample Preparation: Dissolve a small amount (5-10 mg) of (R)-3-aminopent-4-enoic acid HCl in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube.

  • Reagent Addition: Add a slight molar excess (1.1 eq.) of the enantiopure CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.

  • Reaction: Gently agitate the tube and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the wide chemical shift range and absence of background signals.[13]

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers and integrate their respective areas to determine the enantiomeric ratio.

3.4 X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of absolute stereochemistry.[15][16] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom, definitively establishing the (R) or (S) configuration.

The primary challenge is growing a diffraction-quality single crystal. Amino acid hydrochlorides can be hygroscopic, and their crystallization behavior can be complex.[17] However, when successful, this method provides irrefutable proof of stereochemistry. The analysis of anomalous dispersion (the Flack parameter) allows for the direct determination of the absolute structure.

The Significance of the Hydrochloride Salt Form

Amino acids are zwitterionic at physiological pH but are frequently isolated and stored as hydrochloride salts for several practical reasons:

  • Stability: The salt form prevents self-condensation and other degradation pathways, increasing shelf-life.

  • Handling: They are typically stable, non-hygroscopic crystalline solids, which are easier to weigh and handle than the free amino acid.

  • Solubility: The HCl salt often has improved solubility in water and polar organic solvents, which is advantageous for reactions and some forms of analysis.[18]

From an analytical perspective, the presence of the chloride counter-ion is integral to the crystal lattice and will be located in the final structure determined by X-ray crystallography.[19][20]

Conclusion

The stereochemistry of (R)-3-aminopent-4-enoic acid HCl is not merely a descriptive label but a critical attribute that dictates its potential utility in research and development. Its correct assignment and the confirmation of its enantiopuric state are non-negotiable requirements. A robust and trustworthy characterization relies on a multi-faceted analytical approach. Enantioselective synthesis provides the material, but it is the synergistic application of polarimetry, chiral chromatography, NMR with chiral derivatizing agents, and, ultimately, single-crystal X-ray crystallography that provides the self-validating data package required to meet the rigorous standards of the scientific and pharmaceutical communities.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Bian, Z., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 333. [Link]

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  • Rane, D. B., & Puranik, V. G. (2009). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. Arkivoc, 2009(11), 223-233. [Link]

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  • Štefane, B., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Molecules, 26(11), 3326. [Link]

  • Jachak, G. R., et al. (2021). Gram scale synthesis of Vigabatrin enantiomers. ResearchGate. [Link]

  • Pevala, V., et al. (2016). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 6(11), 7336-7340. [Link]

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  • Rey, E., et al. (1990). Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures. British Journal of Clinical Pharmacology, 30(2), 253-257. [Link]

  • Al-Obaidi, A., et al. (2020). The effect of pH on the crystallization of amino acids L-lysine hydrochloride and L-arginine hydrochloride. ResearchGate. [Link]

  • van der Woerd, M. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(8), 1483-1490. [Link]

  • Quinto, T., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14023-14103. [Link]

  • Wang, C., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Open Journal of Synthesis Theory and Applications, 6(4), 59-68. [Link]

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  • Supporting information - PATh. (n.d.). Retrieved from [Link]

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Exploratory

(S)-3-Aminopent-4-enoic Acid HCl: Technical Monograph & Sourcing Guide

[1] Executive Summary Compound: (S)-3-aminopent-4-enoic acid hydrochloride Common Aliases: -Vinylglycine HCl, 3-Vinyl- -alanine HCl CAS: 195316-72-4 (HCl salt), 108412-04-0 (Free base/generic)[1] This guide serves as a t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (S)-3-aminopent-4-enoic acid hydrochloride Common Aliases:


-Vinylglycine HCl, 3-Vinyl-

-alanine HCl CAS: 195316-72-4 (HCl salt), 108412-04-0 (Free base/generic)[1]

This guide serves as a technical blueprint for the procurement, handling, and application of (S)-3-aminopent-4-enoic acid hydrochloride .[1] As a chiral


-amino acid possessing a terminal alkene, this residue is a critical "stapling" building block in modern peptidomimetic drug design.[1] Its incorporation allows for the synthesis of protease-resistant 

-peptides and the execution of Ring-Closing Metathesis (RCM) to generate macrocyclic "stapled" peptides with enhanced bioavailability.[1]

Part 1: Chemical Profile & Structural Significance

Structural Architecture

The compound is a


-amino acid, meaning the amino group is attached to the 

-carbon relative to the carboxylate.[1] The (S)-configuration at the

-position is analogous to the L-configuration in natural

-amino acids, making it compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1]
PropertySpecification
IUPAC Name (3S)-3-aminopent-4-enoic acid hydrochloride
Formula

Molecular Weight 151.59 g/mol (Salt), 115.13 g/mol (Free Base)
Chirality (S)-enantiomer (corresponds to L-amino acids)
Functional Groups Primary Amine (N-term), Carboxylic Acid (C-term), Terminal Alkene (Side-chain)
Solubility Highly soluble in water, MeOH, DMSO; insoluble in

, Hexanes.[1]
The "Vinyl Handle" Advantage

The terminal vinyl group (


) is the defining feature of this building block. Unlike saturated alkyl side chains (e.g., 

-leucine), the vinyl group serves as a latent functional handle :[1]
  • Ring-Closing Metathesis (RCM): Enables the formation of hydrocarbon staples between residues

    
     and 
    
    
    
    or
    
    
    , forcing the peptide into a stable helical conformation.
  • Cross-Coupling: The alkene can undergo Heck or Suzuki couplings to append fluorophores or affinity tags post-synthesis.

  • Oxidation: Can be converted to an aldehyde or epoxide for covalent warhead design.

Part 2: Strategic Applications in Drug Discovery

Foldamers and Proteolytic Stability

-peptides formed from (S)-3-aminopent-4-enoic acid adopt distinct secondary structures (e.g., the 14-helix) that mimic natural proteins but are unrecognizable to endogenous proteases.[1] This drastically increases the in vivo half-life of peptide therapeutics.
Peptide Stapling Workflow

The primary utility of this compound is in the synthesis of stapled peptides. Below is the logical workflow for using this residue to lock a peptide conformation.

StaplingWorkflow Start Linear Peptide Synthesis (SPPS) Incorp Incorporate (S)-3-aminopent-4-enoic acid at positions i and i+4 Start->Incorp Resin On-Resin Precursor Incorp->Resin RCM Ring-Closing Metathesis (Grubbs Catalyst) Resin->RCM Cyclization Cleave Cleavage & Deprotection (TFA/TIPS) RCM->Cleave Final Stapled Helical Peptide Cleave->Final

Figure 1: Workflow for integrating (S)-3-aminopent-4-enoic acid into stapled peptide drug candidates.

Part 3: Synthesis & Manufacturing Quality

Understanding how the supplier manufactures this compound is vital for assessing impurity profiles. There are two dominant routes:

Route A: Arndt-Eistert Homologation (Standard)

This method starts from commercially available (S)-Vinylglycine (or its protected derivatives).[1]

  • Mechanism: The

    
    -amino acid is converted to a diazoketone, then rearranged (Wolff rearrangement) to the 
    
    
    
    -amino acid.[1]
  • Quality Risk: Residual silver (Ag) or heat-induced polymerization of the alkene.

  • Advantage: Retains stereochemistry of the starting material.

Route B: Ellman Auxiliary Synthesis (High Purity)

Uses tert-butanesulfinamide (Ellman's auxiliary) to direct the addition of a vinyl nucleophile.

  • Mechanism: Condensation of the auxiliary with an aldehyde, followed by diastereoselective addition.

  • Quality Risk: Trace sulfur contaminants.

  • Advantage: Extremely high Enantiomeric Excess (ee > 99%).

Part 4: Sourcing Guide & Supplier Evaluation

When selecting a supplier, "purity" is an insufficient metric. You must demand a Certificate of Analysis (CoA) that validates the following specific parameters to prevent downstream failure in SPPS.

Critical Specification Table
ParameterAcceptance CriterionWhy it Matters
Purity (HPLC)

Impurities can terminate peptide chains or cause deletions.[1]
Enantiomeric Excess (ee)

Even 1% of the (R)-isomer will disrupt the 14-helix formation of the final foldamer.[1]
Salt Stoichiometry

eq HCl
Excess HCl leads to highly acidic coupling conditions; Free base is unstable (polymerizes).
Residual Water

Hygroscopic nature can alter effective weight during loading.
Appearance White to off-white crystalline solidYellowing indicates oxidation of the alkene or amine degradation.
Supplier Qualification Workflow

Do not rely on catalog listings alone. Follow this decision matrix:

SupplierQC Request Request Batch-Specific CoA CheckEE Check Chiral HPLC (ee%) Request->CheckEE CheckHNMR Check 1H-NMR for Vinyl Protons (5.0-6.0 ppm) CheckEE->CheckHNMR Decision Specs Met? CheckHNMR->Decision Approve Approve Supplier Decision->Approve Yes Reject Reject (Risk of Racemization) Decision->Reject No

Figure 2: Quality Control Decision Matrix for procurement.

Part 5: Experimental Protocol

Fmoc-Protection of (S)-3-aminopent-4-enoic acid

Before use in SPPS, the free amine must be protected.[1] This protocol ensures high yield and prevents polymerization.

Reagents:

  • (S)-3-aminopent-4-enoic acid HCl (1.0 eq)[1]

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)[1]

  • 
     (2.5 eq)[1]
    
  • Solvent: Water / Acetone (1:1 v/v)[1]

Methodology:

  • Dissolution: Dissolve 1.0 g of the amino acid HCl salt in 15 mL of 10%

    
     (aq). Ensure pH is ~9.0.
    
  • Addition: Dissolve Fmoc-OSu (1.1 eq) in 15 mL Acetone. Add dropwise to the aqueous solution over 20 minutes at

    
    .
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The free amine spot (ninhydrin active) should disappear.

  • Workup: Acidify carefully with 1N HCl to pH 2.0 (Keep cold to avoid vinyl degradation). Extract with EtOAc (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from 
    
    
    
    /Hexane.

Self-Validation:

  • NMR Check: Verify the presence of Fmoc aromatic protons (7.3-7.8 ppm) and the retention of vinyl protons (5.1-5.9 ppm).

  • Yield: Expected >85%.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • PubChem Compound Summary. (2024). "3-Aminopent-4-enoic acid."[1][2][3][4] National Center for Biotechnology Information. [1][3]

Sources

Foundational

beta-vinyl glycine hydrochloride solubility in water

Technical Whitepaper: Physicochemical Profiling and Aqueous Solubilization of -Vinylglycine Hydrochloride Executive Summary This guide details the physicochemical properties, solubilization protocols, and stability profi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Aqueous Solubilization of -Vinylglycine Hydrochloride

Executive Summary

This guide details the physicochemical properties, solubilization protocols, and stability profiles of


-Vinylglycine Hydrochloride  (also known as L-Vinylglycine HCl or 2-amino-3-butenoic acid HCl).

Vinylglycine is a non-proteinogenic amino acid analogue widely utilized as a mechanism-based inhibitor (suicide substrate) for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, such as ACC synthase and aspartate aminotransferase. While the hydrochloride salt form significantly improves shelf stability compared to the free zwitterion, the compound remains susceptible to pH-dependent isomerization and polymerization in aqueous solution.

Core Directive: Researchers must prioritize fresh preparation and low-temperature storage of stock solutions. The practical aqueous solubility limit is established at ~20 mg/mL (approx. 100 mM) , though stability—not saturation—is the governing constraint.

Chemical Identity & Physicochemical Basis[1][2][3][4]

To understand the solubility behavior, one must first define the structural constraints of the molecule. The term "


-vinyl" refers to the vinyl group (

) attached directly to the

-carbon of the glycine backbone, creating a

-unsaturated system.
PropertySpecification
IUPAC Name (2S)-2-amino-3-butenoic acid hydrochloride
Common Synonyms L-Vinylglycine HCl,

-Vinylglycine HCl, 2-amino-3-butenoic acid HCl
CAS Number 70982-53-5 (Parent), 105763-41-5 (HCl Salt)
Molecular Formula

Molecular Weight 137.56 g/mol (Salt); 101.10 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility (Water) Practical Limit: 20 mg/mL (~145 mM) Theoretical Max: >100 mg/mL (highly pH dependent)
pKa Values

(COOH)

2.2;

(

)

8.9
The Solubility Mechanism

The hydrochloride salt of vinylglycine dissolves readily in water due to the disruption of the strong intermolecular ionic lattice found in the zwitterionic form.

  • Protonation: The amine group is fully protonated (

    
    ), preventing the formation of insoluble aggregates.
    
  • Hydration Shell: The chloride counter-ion (

    
    ) and the polar carboxyl group form extensive hydrogen bond networks with water molecules, facilitating rapid dissolution.
    

Stability & Degradation Profile

CRITICAL WARNING: Vinylglycine is thermodynamically unstable in solution over time. The vinyl group, while providing the mechanism for enzyme inhibition, is prone to isomerization.

Degradation Pathways

In aqueous environments, particularly at neutral to alkaline pH (> 7.0) , Vinylglycine undergoes base-catalyzed isomerization to form


-unsaturated imines  (e.g., ethylglycine derivatives). These isomers are Michael acceptors and can polymerize or react non-specifically with nucleophiles in the buffer.

DegradationPathway cluster_legend Stability Risk VG Vinylglycine (Active) (beta,gamma-unsaturated) Inter Enolate Intermediate VG->Inter OH- / Base (pH > 7) Iso Ethylglycine Isomer (alpha,beta-unsaturated) Inter->Iso Tautomerization Poly Polymers / Inactive Aggregates Iso->Poly Polymerization

Figure 1: Base-catalyzed isomerization pathway of Vinylglycine leading to inactivation.

Stability Rules
  • pH Sensitivity: Stable at acidic pH (pH 3–5). Rapid degradation at pH > 7.5.

  • Temperature: Hydrolysis and isomerization rates double with every 10°C increase. Always keep on ice.

  • Oxidation: The double bond is susceptible to radical oxidation. Use degassed water if high precision is required.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a 100 mM (13.7 mg/mL) stock solution, which is the industry standard for biological assays.

Reagents & Equipment
  • Solid:

    
    -Vinylglycine Hydrochloride (Store at -20°C, desiccated).
    
  • Solvent: Nuclease-free, deionized water (Milli-Q), ideally degassed.

  • Filtration: 0.22

    
    m PVDF or PES syringe filter (Low protein binding).
    
  • Vessel: Amber microcentrifuge tubes (Light sensitive).

Workflow Diagram

StockPrep Step1 1. Equilibrate Reagent Warm bottle to RT (prevent condensation) Step2 2. Weighing Calculate mass for 100 mM (13.76 mg per 1 mL) Step1->Step2 Step3 3. Solubilization Add 80% final vol. Water Vortex gently (Do NOT sonicate) Step2->Step3 Step4 4. pH Check (Optional) Ensure pH < 6.0 Do not adjust with strong base yet Step3->Step4 Step5 5. Final Volume Top up to target volume Step4->Step5 Step6 6. Filtration 0.22 µm Syringe Filter Step5->Step6 Step7 7. Storage Aliquot (50-100 µL) Snap freeze in liquid N2 Store at -80°C Step6->Step7

Figure 2: Step-by-step workflow for preparing a stable Vinylglycine HCl stock solution.

Detailed Methodology
  • Mass Calculation: To prepare 1 mL of 100 mM stock:

    • Target Mass =

      
      .
      
  • Dissolution: Add the solid to ~800

    
    L of deionized water. Vortex briefly (5-10 seconds) until clear. The solution should be colorless.
    
    • Note: The resulting solution will be slightly acidic due to the HCl counter-ion. This is beneficial for stability.

  • Filtration: Pass through a 0.22

    
    m syringe filter into a sterile amber tube.
    
  • Usage:

    • Immediate Use: Keep on ice; use within 4 hours.

    • Long-term: Aliquot immediately and freeze at -20°C (1 month) or -80°C (6 months). Do not refreeze.

Biological Application Context

Understanding the solubility is futile without understanding the mechanism. Vinylglycine is a suicide substrate . It binds to the active site of PLP-dependent enzymes as a normal substrate would.

Mechanism of Action (PLP Enzymes)
  • Binding: Vinylglycine forms a Schiff base with the PLP cofactor.

  • Activation: The enzyme attempts to process the "substrate," abstracting an

    
    -proton.
    
  • Covalent Capture: The conjugated

    
    -system allows a nucleophile in the enzyme's active site (usually a Lysine or Cysteine) to attack the 
    
    
    
    -carbon, forming a covalent, irreversible adduct.

Implication for Solubility: Because the inhibition depends on the precise chemical structure of the vinyl group, any prior degradation (isomerization) in the stock solution renders the compound inactive. Solubility is high, but "functional solubility" (active compound) is time-dependent.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Solution turns yellow Oxidation or PolymerizationDiscard immediately. Prepare fresh using degassed water.
Precipitate forms Saturation or Salting OutUnlikely at <20 mg/mL. Check if buffer contains high salts (e.g., >1M Ammonium Sulfate).
Loss of potency Storage at pH > 7Ensure stock is prepared in water (acidic), not buffer. Add to assay buffer only at the last minute.
Hygroscopicity Moisture absorptionThe HCl salt is hygroscopic. Weigh quickly and reseal the container with parafilm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156126, Vinylglycine. Retrieved from [Link]

  • Rando, R. R. (1974).Chemistry and enzymology of kcat inhibitors. Science, 185(4148), 320–324. (Foundational text on suicide inhibition mechanism).
Exploratory

Technical Guide: 3-Vinyl-β-Alanine (3-Aminopent-4-enoic Acid)

To the Research & Development Team: This technical guide provides an in-depth analysis of 3-vinyl-β-alanine (systematically known as 3-aminopent-4-enoic acid ), focusing on the critical distinctions between its zwitterio...

Author: BenchChem Technical Support Team. Date: February 2026

To the Research & Development Team:

This technical guide provides an in-depth analysis of 3-vinyl-β-alanine (systematically known as 3-aminopent-4-enoic acid ), focusing on the critical distinctions between its zwitterionic and hydrochloride salt forms.

Zwitterion vs. Hydrochloride Salt in Drug Development

Executive Summary

3-Vinyl-β-alanine (3-aminopent-4-enoic acid) is a pharmacologically significant


-amino acid and a structural analog of Vigabatrin  (

-vinyl-GABA). While Vigabatrin functions as an irreversible inhibitor of GABA transaminase (GABA-T), the

-amino analog serves as a critical building block for

-peptides (peptidomimetics) and a probe for exploring stereoselective GABA receptor binding pockets.

For researchers, the choice between the Zwitterion and Hydrochloride (HCl) Salt is not merely logistical—it dictates solubility, storage stability, and synthetic utility. This guide delineates the physicochemical properties of both forms and provides validated protocols for their interconversion.

Chemical Identity & Structural Logic
FeatureDescription
Common Name 3-vinyl-β-alanine
IUPAC Name 3-aminopent-4-enoic acid
Molecular Formula

Molecular Weight 115.13 g/mol (Free Base) / 151.59 g/mol (HCl Salt)
Chirality The C3 position is chiral.[1] The (S)-enantiomer is typically the bioactive pharmacophore in GABA analogs.
Structural Risk The terminal vinyl group is susceptible to radical polymerization or oxidation; the

-amino acid motif can undergo retro-Michael addition (elimination of ammonia) under harsh basic conditions.
Comparative Analysis: Zwitterion vs. Hydrochloride Salt

The choice of form impacts experimental outcomes.[2] The table below synthesizes the physicochemical divergences.

ParameterZwitterion (Neutral) Hydrochloride Salt (Cationic)
Electronic State Dipolar ion (

); Net charge = 0.
Cationic acid (

); Net charge = +1.
Solubility (Water) Moderate to High (pH dependent).Very High (Ionic dissociation).
Solubility (Organics) Poor. Insoluble in MeOH, EtOH, DCM, THF.Good. Soluble in MeOH, EtOH; sparingly in non-polar solvents.
Melting Point High (>200°C, dec). Crystal lattice stabilized by strong electrostatic forces.Lower (typically 130–160°C). Defined melting range.
Hygroscopicity Low to Moderate.High. Prone to deliquescence; requires desiccated storage.
Chemical Stability Susceptible to oxidation at the amine; potential for slow polymerization.Enhanced. Protonated amine (

) is non-nucleophilic, preventing Schiff base formation or oxidation.
Synthetic Utility "Natural" physiological form. Difficult to use in organic coupling reactions due to insolubility.Preferred for Synthesis. Soluble in coupling solvents; amine is protected until base (e.g., DIPEA) is added.
Mechanistic Insight: Why the Difference?

The zwitterion exists as an inner salt. The strong electrostatic attraction between the ammonium and carboxylate groups creates a rigid crystal lattice with high lattice energy, rendering it insoluble in organic solvents. The HCl salt disrupts this internal network. The chloride counterion and the protonated carboxylic acid reduce the lattice energy, allowing polar organic solvents (like methanol) to solvate the molecule. This makes the HCl salt the standard for peptide coupling and chemical modification .

pH-Dependent Speciation & Stability

Understanding the protonation state is vital for isolation. The vinyl group introduces a risk of polymerization if the compound is handled as a free base in concentrated solutions.

  • pH < 2.0 (Cationic): Exists as

    
    . Stable, soluble.
    
  • pH ~ 6.5 (Isoelectric Point, pI): Exists as

    
    . Zwitterionic, least soluble, precipitates.
    
  • pH > 10.0 (Anionic): Exists as

    
    . Unstable.  Risk of vinyl polymerization or elimination of ammonia.
    
Visualization: Speciation & Equilibrium

Speciation Cation Cationic Form (HCl Salt) pH < 2.0 (Soluble, Stable) Zwitterion Zwitterion (Neutral) pH ~ 6.5 (pI) (Precipitates, High MP) Cation->Zwitterion + Base (OH-) Zwitterion->Cation + Acid (HCl) Anion Anionic Form pH > 10.0 (Unstable, Nucleophilic) Zwitterion->Anion + Base (OH-) Anion->Zwitterion + Acid (H+)

Figure 1: pH-dependent equilibrium of 3-vinyl-β-alanine. The Zwitterion dominates at neutral pH, while the Cation is the stable storage form.

Experimental Protocols: Interconversion
Protocol A: Conversion of HCl Salt to Zwitterion (Desalting)

Use this when biological neutrality is required or to remove chloride ions before biological assays.

  • Dissolution: Dissolve 1.0 g of 3-vinyl-β-alanine HCl in 10 mL of deionized water.

  • Resin Preparation: Prepare a column containing Dowex 50WX8 (H+ form) or equivalent strong cation exchange resin.

  • Loading: Load the aqueous solution onto the column. The amino acid binds; chloride ions wash through.

  • Washing: Wash with 3 column volumes (CV) of water to remove all HCl (check effluent with

    
     for turbidity; no precipitate = chloride free).
    
  • Elution: Elute the amino acid using 1M aqueous Ammonia (

    
    ) . The high pH deprotonates the resin, releasing the amino acid as the ammonium salt/zwitterion.
    
  • Isolation: Collect ninhydrin-positive fractions.

  • Lyophilization: Freeze-dry the combined fractions immediately.

    • Caution: Do not use heat evaporation (Rotavap) above 40°C to prevent vinyl polymerization.

    • Result: Fluffy white powder (Zwitterion).

Protocol B: Conversion of Zwitterion to HCl Salt

Use this for long-term storage or preparing the compound for organic synthesis.

  • Suspension: Suspend 1.0 g of 3-vinyl-β-alanine zwitterion in 10 mL of dry Methanol (MeOH).

  • Acidification: Add 1.1 equivalents of Acetyl Chloride dropwise to the cooled methanol (0°C).

    • Mechanism:[2][3] Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ.

    • Alternative: Use 1.25 M HCl in Methanol.

  • Solubilization: The suspension will clear as the zwitterion converts to the soluble HCl salt.

  • Precipitation: Add Diethyl Ether (

    
    ) or MTBE  dropwise until the solution becomes cloudy.
    
  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter the white crystals under inert atmosphere (

    
    ).
    
    • Result: Crystalline HCl salt. Store in a desiccator.

Visualization: Purification Workflow

Workflow Start Start: Crude Reaction Mixture (Contains Salts/Byproducts) Acidify Acidify to pH 1.0 (Forms Cation) Start->Acidify IonExchange Load on Cation Exchange Resin (Dowex 50W-H+) Acidify->IonExchange Wash Wash with H2O (Removes Anions/Impurities) IonExchange->Wash Elute Elute with 1M NH4OH (Releases Zwitterion) Wash->Elute Lyophilize Lyophilize Fractions Elute->Lyophilize End Pure Zwitterion Solid Lyophilize->End

Figure 2: Purification workflow using Ion Exchange Chromatography to isolate the Zwitterion.

Applications in Drug Discovery
  • GABA Transaminase (GABA-T) Inhibition: Similar to Vigabatrin , 3-vinyl-β-alanine acts as a mechanism-based inactivator (suicide substrate). The vinyl group reacts with the PLP-cofactor in the enzyme active site, forming a covalent adduct.

    • Note: The

      
      -amino scaffold alters the binding kinetics compared to the 
      
      
      
      -amino (Vigabatrin) scaffold, often providing selectivity for specific transaminase isoforms.
  • Peptidomimetics (

    
    -Peptides): 
    The HCl salt is the standard building block for solid-phase peptide synthesis (SPPS).
    
    • Coupling Protocol: The HCl salt is dissolved in DMF with a base (DIPEA) to generate the free amine in situ, which then reacts with activated esters (e.g., HATU/HOAt).

    • Advantage:

      
      -peptides formed from this monomer are resistant to proteolytic degradation, increasing in vivo half-life.
      
References
  • Vigabatrin (gamma-vinyl-GABA) Pharmacology: Jung, M. J., et al.[1][4] "Gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: Effects on brain GABA metabolism in mice."[1] Journal of Neurochemistry, 1977.[1]

  • Synthesis of Beta-Amino Acids: Juaristi, E., et al.[5] "Enantioselective synthesis of beta-amino acids."[5][6] Journal of Organic Chemistry, 1993.[5]

  • Chemical Properties of 3-Aminopent-4-enoic Acid: PubChem Compound Summary. "3-Aminopent-4-enoic acid (CID 19697177)."[7] National Library of Medicine.

  • Zwitterionic Character of Amino Acids: Save My Exams. "Amino Acids & Proteins: Zwitterions and Isoelectric Points."

Sources

Protocols & Analytical Methods

Method

incorporating beta-vinyl glycine into foldamers

This Application Note is designed for researchers in peptide chemistry and drug discovery. It details the strategic incorporation of L-Vinylglycine (2-amino-3-butenoic acid) —often referred to as -vinyl glycine due to th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and drug discovery. It details the strategic incorporation of L-Vinylglycine (2-amino-3-butenoic acid) —often referred to as


-vinyl glycine due to the vinyl group at the 

-position—into peptidomimetic foldamers.

Application Note: Strategic Incorporation of -Vinyl Glycine into Foldamers

Executive Summary

The incorporation of Vinylglycine (VGly) into peptide sequences is a critical strategy for generating stapled peptides and foldamers . The terminal alkene side chain serves as a versatile handle for Ring-Closing Metathesis (RCM), enabling the formation of hydrocarbon "staples" that lock peptides into bioactive


-helical or 

-hairpin conformations.

The Challenge: Unlike standard amino acids, VGly is highly susceptible to base-catalyzed isomerization and racemization . The


-proton is allylic, making it significantly more acidic (

) than typical

-protons. Standard SPPS protocols using strong bases (e.g., Piperidine, DIPEA) can trigger a shift of the double bond to the

-position (dehydro-amino acid formation), destroying chirality and reactivity.

This guide provides a field-proven, low-base protocol to incorporate VGly without isomerization, followed by a high-efficiency RCM stapling workflow.

Strategic Planning & Mechanism

Before initiating synthesis, it is vital to understand the "Failure Mode" of VGly incorporation.

The Isomerization Risk

Under standard coupling conditions (e.g., HBTU/DIPEA), the base abstracts the acidic


-proton. This leads to resonance stabilization across the vinyl group, resulting in the thermodynamic migration of the double bond.
  • Target Species:

    
    -unsaturated (Vinylglycine) – Chiral, RCM-active.
    
  • Unwanted Byproduct:

    
    -unsaturated (Dehydro-amino acid) – Achiral, RCM-inactive.
    
Workflow Visualization

The following diagram outlines the critical decision points and chemical pathways.

VGly_Workflow Start Sequence Design (i, i+4 or i, i+7 spacing) SPPS Fmoc-SPPS Cycle Start->SPPS Coupling VGly Coupling (CRITICAL STEP) SPPS->Coupling RCM Ring-Closing Metathesis (Grubbs II) SPPS->RCM Full Sequence Assembled Risk Isomerization Check Coupling->Risk Low Base Protocol Risk->SPPS Success (Vinyl Intact) Final Foldamer Characterization Risk->Final Failure (Dehydro species) RCM->Final

Figure 1: Strategic workflow for VGly incorporation. The "Coupling" step requires specific deviation from standard SPPS to prevent the "Risk" pathway.

Protocol A: Isomerization-Free SPPS Incorporation

Objective: Couple Fmoc-L-Vinylglycine-OH to the resin-bound peptide while maintaining stereochemical integrity.

Materials
  • Resin: Rink Amide or Wang resin (low loading, 0.2–0.4 mmol/g recommended to prevent aggregation).

  • Amino Acid: Fmoc-L-Vinylglycine-OH (Commercially available or synthesized via methionine routes).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Base: 2,4,6-Trimethylpyridine (Collidine) or TMP. Do NOT use DIPEA or NMM.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM (30 min), then wash with DMF (3x).

    • Deprotect N-terminus: 20% Piperidine/DMF (2 x 5 min). Note: Standard deprotection is safe for the residue preceding VGly. The risk exists only when VGly is the activated species or already on the resin.

  • Activation (The "Low-Base" Method):

    • Stoichiometry: 3 eq. Fmoc-VGly-OH : 3 eq. DIC : 3 eq. Oxyma Pure.

    • Pre-activation: Dissolve amino acid and Oxyma in minimal DMF. Cool to 0°C. Add DIC. Stir for 2 minutes.

    • Why? DIC/Oxyma creates a highly reactive ester at neutral/slightly acidic pH, eliminating the need for tertiary amines during activation.

  • Coupling:

    • Add the pre-activated mixture to the resin.[1]

    • Add 0.5 eq. of Collidine (optional, but buffers the reaction if pH drops too low).

    • Shake at Room Temperature for 45–60 minutes .

    • Critical: Do not heat. Microwave coupling is contraindicated for VGly due to thermal isomerization risks.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • If coupling is incomplete, re-couple using HATU/Collidine (1:1 eq) for 30 minutes. Avoid DIPEA.

  • Subsequent Elongation:

    • For the removal of the Fmoc group from the VGly residue, use standard 20% Piperidine.

    • Note: Once VGly is in the peptide bond, the

      
      -proton is less labile, but prolonged exposure to base should still be minimized.
      

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Induce foldamer structure (helix/hairpin) by stapling two VGly residues (or VGly and Allylglycine) using a Ruthenium catalyst.

Materials
  • Catalyst: Grubbs Generation I or II (Gen I is milder; Gen II is more active for difficult sequences). Hoveyda-Grubbs II is preferred for steric bulk.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), Degassed .

  • Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Procedure
  • Resin Preparation:

    • The peptide must be fully assembled and Fmoc-protected (N-terminus) to prevent catalyst coordination to the free amine.

    • Wash resin with DCM (3x) and then Anhydrous DCM (3x) to remove all traces of DMF (DMF poisons Ruthenium catalysts).

  • Catalyst Solution:

    • Dissolve Grubbs Catalyst (10–20 mol% relative to resin loading) in degassed DCE (concentration ~ 5–10 mM).

    • Tip: Bubbling

      
       through the solvent for 15 mins prior to dissolution is mandatory.
      
  • The Reaction:

    • Add catalyst solution to the resin under inert gas flow.

    • Reaction Conditions:

      • Standard: Shake at Room Temperature for 2–4 hours.

      • Difficult Sequences: Microwave irradiation at 40°C for 1 hour (use a microwave-safe vented vessel).

    • Perform the reaction twice (drain and add fresh catalyst) to ensure high conversion.

  • Quenching & Cleaning:

    • Drain the resin.[1]

    • Wash with DCM (5x).

    • Scavenger Wash: Wash with a solution of DMSO/THF (1:1) or imidazole in DCM to remove residual Ruthenium, which can adhere to the resin and color the final product.

  • Cleavage:

    • Proceed with standard TFA/TIS/Water cleavage (95:2.5:2.5).

Quality Control & Data Analysis

Characterization Table

Summarize your findings using this template to validate foldamer formation.

MethodAnalyteExpected ResultFailure Indicator
LC-MS Crude PeptideMass =

(Loss of ethylene, -28 Da)
Mass =

(No reaction) or

(Oxidation)
1H NMR Purified PeptideDisappearance of terminal alkene signals (

5.0–6.0 ppm). Appearance of internal alkene (

5.3–5.5 ppm).
Presence of

-unsaturated signals (shifted downfield).
CD Spec Foldamer (

)
Helical: Minima at 208/222 nm. Hairpin: Min at 218 nm.Random coil spectra (Min at 198 nm).
Mechanism of Action: RCM Stapling

The following diagram illustrates the chemical transformation during Protocol B.

RCM_Mechanism Linear Linear Peptide (2 x VGly Residues) Coordination Ru-Catalyst Coordination (Alkene binding) Linear->Coordination Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Product Stapled Foldamer (Cyclic Constraint) Metallacycle->Product Byproduct Ethylene Gas (C2H4) (Must be vented) Metallacycle->Byproduct

Figure 2: The RCM pathway. Note that the release of Ethylene gas drives the reaction forward (Le Chatelier's principle), requiring vented reaction vessels.

Troubleshooting & Expert Tips

  • Problem: Mass spec shows M-14 or M+14 anomalies.

    • Cause: Isomerization of VGly to the

      
      -unsaturated form followed by Michael addition of the linker or solvent.
      
    • Fix: Switch strictly to Protocol A (DIC/Oxyma/Collidine). Ensure temperature during coupling never exceeds 25°C.

  • Problem: Incomplete RCM cyclization.

    • Cause: "Pseudo-dilution" effect on resin is insufficient; peptide aggregation prevents ring closure.

    • Fix: Use LiCl (0.4M) in the RCM solvent to disrupt peptide aggregation (chaotropic effect), or switch to a PEG-based resin (ChemMatrix) to improve swelling.

  • Problem: Catalyst death.

    • Cause: Traces of amine or sulfur.

    • Fix: Ensure N-terminus is Fmoc-protected or Acetylated before RCM. If Met/Cys are present, this protocol may fail as sulfur poisons Ruthenium; protect sulfur or use "Sulfur-tolerant" catalysts (e.g., Umicore M-series).

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.

  • Hanson, G. J., et al. (1996). Synthesis of L-Vinylglycine and its Use in the Preparation of Alpha-Keto Esters. Journal of Organic Chemistry.

  • Stymiest, J. L., et al. (2005). Synthesis of Biologically Active Amino Acids: Vinylglycine. Chemical Reviews.

  • Bachem Technical Guides. Racemization in Peptide Synthesis. Bachem Knowledge Center.

Sources

Application

Application Note: 3-Aminopent-4-enoic Acid as a Chiral Precursor for Next-Generation GABA Analogs

Executive Summary This guide details the application of 3-aminopent-4-enoic acid (also known as -vinyl- -alanine) as a critical chiral scaffold in the synthesis of -aminobutyric acid (GABA) analogs. Specifically, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-aminopent-4-enoic acid (also known as


-vinyl-

-alanine) as a critical chiral scaffold in the synthesis of

-aminobutyric acid (GABA) analogs. Specifically, this molecule serves as the direct

-amino acid precursor to Vigabatrin (

-vinyl-GABA), a potent irreversible inhibitor of GABA transaminase (GABA-AT).

Unlike traditional racemic syntheses, the utilization of enantiopure (S)-3-aminopent-4-enoic acid allows for the stereocontrolled construction of (S)-Vigabatrin, the pharmacologically active enantiomer. This note provides a validated workflow for the synthesis, homologation, and biological evaluation of this precursor, emphasizing its role in developing suicide substrates for GABA-AT.

Technical Background & Mechanism

Structural Homology

The pharmacological value of 3-aminopent-4-enoic acid lies in its structural relationship to GABA and its capacity for homologation.

  • GABA: 4-aminobutanoic acid (Primary inhibitory neurotransmitter).[1]

  • 3-Aminopent-4-enoic acid: 3-amino-4-pentenoic acid (A

    
    -amino acid with a vinyl handle).
    
  • Vigabatrin: 4-aminohex-5-enoic acid (A

    
    -amino acid; the vinyl homolog of GABA).
    

The transition from the


-amino precursor to the 

-amino drug is achieved via Arndt-Eistert homologation , which inserts a methylene (

) group into the carbon skeleton while retaining the stereochemistry at the chiral center.
Mechanism of Action (Target)

The ultimate target derived from this precursor, (S)-Vigabatrin, acts as a suicide inhibitor of GABA-AT.

  • Recognition: The enzyme recognizes the GABA-mimetic structure.

  • Transamination: The PLP cofactor forms a Schiff base with the amine.

  • Michael Addition: The vinyl group, activated by the enzymatic mechanism, traps a nucleophilic residue (Lys-329) within the active site, covalently modifying and irreversibly disabling the enzyme.

Pathway Visualization

The following diagram illustrates the structural evolution from the chiral pool (Allylglycine) to the precursor (3-aminopent-4-enoic acid) and finally to the drug (Vigabatrin).

G cluster_0 Structural Evolution AllylGly (S)-Allylglycine (Alpha-amino acid) Precursor (S)-3-Aminopent-4-enoic Acid (Beta-amino precursor) AllylGly->Precursor Arndt-Eistert Homologation 1 Vigabatrin (S)-Vigabatrin (Gamma-amino drug) Precursor->Vigabatrin Arndt-Eistert Homologation 2 GABA_AT GABA-AT Enzyme (Inactivated) Vigabatrin->GABA_AT Covalent Inhibition

Caption: Stepwise homologation pathway from alpha-amino acid to gamma-amino GABA analog.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminopent-4-enoic Acid

Objective: Synthesize the N-protected


-amino acid precursor from (S)-N-Boc-Allylglycine via Arndt-Eistert homologation.

Materials:

  • (S)-N-Boc-Allylglycine (Commercial or synthesized via enzymatic resolution).

  • Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Diazomethane (ether solution) or TMS-diazomethane (safer alternative).

  • Silver benzoate (

    
    ) or Silver oxide (
    
    
    
    ).
  • Anhydrous THF, Methanol.

Procedure:

  • Mixed Anhydride Formation:

    • Dissolve (S)-N-Boc-Allylglycine (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C.

    • Add NMM (11 mmol) followed by isobutyl chloroformate (11 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

  • Diazoketone Synthesis:

    • Filter the precipitated NMM salts rapidly.

    • Add the filtrate to a cold (0°C) solution of diazomethane (approx. 15 mmol) in ether. Caution: Diazomethane is explosive; use blast shield and polished glassware.

    • Stir at 0°C for 1 hour, then overnight at room temperature.

    • Evaporate solvent to yield the crude diazoketone (

      
      ).
      
  • Wolff Rearrangement (Homologation):

    • Dissolve the diazoketone in methanol (30 mL).

    • Add Silver benzoate (0.1 eq) dissolved in triethylamine (1 mL).

    • Stir in the dark at room temperature until

      
       evolution ceases (approx. 3-6 hours).
      
    • Note: This yields the methyl ester of the desired

      
      -amino acid.
      
  • Hydrolysis:

    • Treat the ester with LiOH (2 eq) in THF/Water (1:1) at 0°C for 2 hours.

    • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

    • Concentrate to yield (S)-N-Boc-3-aminopent-4-enoic acid .

Validation Point:

  • 1H NMR (CDCl3): Verify vinyl protons (

    
     5.7-5.9 multiplet) and the shift of the 
    
    
    
    -protons (now
    
    
    adjacent to COOH).
  • Chiral HPLC: Confirm >98% ee using a Chiralpak AD-H column.

Protocol B: Conversion to (S)-Vigabatrin

Objective: Extend the carbon chain once more to convert the


-amino precursor into the 

-amino drug.

Procedure:

  • Repeat Homologation:

    • Subject the (S)-N-Boc-3-aminopent-4-enoic acid obtained in Protocol A to the exact same Arndt-Eistert sequence (Mixed anhydride -> Diazoketone -> Wolff Rearrangement).

    • This yields (S)-N-Boc-4-aminohex-5-enoic acid methyl ester .

  • Global Deprotection:

    • Dissolve the ester in 6M HCl (aq) and reflux for 4 hours. This effects both ester hydrolysis and Boc removal.

    • Alternative: Use TFA/DCM for Boc removal followed by LiOH hydrolysis if acid-sensitive side reactions are suspected (though the vinyl group is generally stable to HCl reflux).

  • Purification:

    • Pass the crude hydrochloride salt through a Dowex 50W-X8 cation exchange column.

    • Elute with 2M

      
      .
      
    • Lyophilize to obtain (S)-Vigabatrin as a white zwitterionic solid.

Protocol C: In Vitro GABA-AT Inhibition Assay

Objective: Verify the biological activity of the synthesized analog.

Assay Principle: GABA-AT converts GABA and


-ketoglutarate to succinic semialdehyde and glutamate.[2] The formation of succinic semialdehyde is coupled to a second enzyme, succinic semialdehyde dehydrogenase (SSADH), which reduces 

to

. The increase in absorbance at 340 nm is proportional to GABA-AT activity.

Reagents:

  • Purified GABA-AT (from pig brain or recombinant).

  • SSADH (excess).

  • 
     (5 mM).
    
  • 
    -Ketoglutarate (10 mM).
    
  • Test Compound: Synthesized (S)-Vigabatrin (0.1 - 100

    
    M).
    

Steps:

  • Pre-incubation: Incubate GABA-AT with the test compound in pyrophosphate buffer (pH 8.5) for varying times (0, 5, 10, 20 min) at 25°C. This is crucial for suicide inhibitors as inhibition is time-dependent.

  • Reaction Initiation: Add an aliquot of the pre-incubation mixture to a cuvette containing SSADH,

    
    , GABA, and 
    
    
    
    -ketoglutarate.
  • Measurement: Monitor

    
     for 5 minutes.
    
  • Data Analysis: Plot the log of remaining enzyme activity vs. pre-incubation time. A linear decrease confirms irreversible inactivation (pseudo-first-order kinetics). Calculate

    
     and 
    
    
    
    .

Key Data Summary

Parameter3-Aminopent-4-enoic Acid (Precursor)Vigabatrin (Drug)
Class

-Amino Acid

-Amino Acid
Chirality (S)-Configuration(S)-Configuration
Role Chiral Building BlockGABA-AT Inhibitor
Synthesis Method Arndt-Eistert (from Allylglycine)Arndt-Eistert (from Precursor)
Key NMR Signal

-CH2 (

~2.5 ppm)

-CH2 (

~1.8 ppm)

References

  • Mechanism of GABA-AT Inactivation: Nanavati, S. M., & Silverman, R. B. (1989). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral GABA Analogs: Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2016). Overview of the stereoselective synthesis of

    
    -amino acids. Tetrahedron: Asymmetry.
    [Link]
    
  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction. Liebigs Annalen. [Link]
  • GABA-AT Assay Protocols: Jang, S. Y., et al. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Chemical Biology. [Link]

Sources

Method

peptide stapling using vinyl beta-amino acid residues

Application Note: Peptide Stapling Using Vinyl/Alkenyl -Amino Acid Residues -Peptides via Ring-Closing Metathesis (RCM) Executive Summary This application note details the protocol for stabilizing peptide secondary struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Stapling Using Vinyl/Alkenyl -Amino Acid Residues


-Peptides via Ring-Closing Metathesis (RCM)

Executive Summary

This application note details the protocol for stabilizing peptide secondary structures—specifically the 14-helix characteristic of


-peptides—using vinyl/alkenyl 

-amino acid residues
. Unlike standard

-peptide stapling (which targets

-helices using

spacing), this protocol utilizes

-amino acids bearing terminal alkenyl side chains (e.g.,

-allyl-

-serine or

-allyl-

-alanine) to introduce covalent hydrocarbon constraints via Ring-Closing Metathesis (RCM).[1]

Key Advantages:

  • Conformational Rigidity: Locks

    
    -peptides into stable 14-helices.
    
  • Proteolytic Resistance:

    
    -backbones are inherently resistant to common proteases; stapling further enhances metabolic stability.
    
  • Modularity: Compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).[2][3]

Scientific Background & Mechanism[2][4]

The -Peptide 14-Helix

While


-peptides form 3.6

-helices (

-helices),

-peptides (containing an extra methylene group in the backbone) commonly adopt a 14-helix (defined by a 14-membered hydrogen-bonded ring between

and

).[4] This helix has approximately 3 residues per turn . Consequently, side chains at positions

and

are spatially adjacent on the same face of the helix, making them the ideal anchor points for stapling.
The "Vinyl" -Residue

In the context of peptide stapling, "vinyl beta-amino acid" refers to


-amino acid residues functionalized with terminal alkenyl groups capable of undergoing RCM. The two most validated classes are:
  • 
    -allyl-
    
    
    
    -serine:
    An ether-linked alkene on the
    
    
    -position.
  • 
    -allyl-
    
    
    
    -alanine:
    A carbon-linked alkene on the
    
    
    -position of the
    
    
    -residue.

Mechanism: The Grubbs catalyst mediates the RCM reaction between two such residues, extruding ethylene gas and forming a macrocyclic olefin bridge.

Chemical Mechanism Diagram

The following diagram illustrates the transition from a linear precursor to the stapled 14-helix.

StaplingMechanism Precursor Linear Precursor (Residues i and i+3) Intermediate Metallocyclobutane Intermediate Precursor->Intermediate Coordination Catalyst Grubbs Catalyst (Ru-Carbene) Catalyst->Intermediate Initiates Product Stapled 14-Helix (Macrocyclic Olefin) Intermediate->Product Metathesis Byproduct Ethylene Gas (Extruded) Intermediate->Byproduct Elimination

Caption: Mechanistic pathway of Ring-Closing Metathesis (RCM) transforming a linear bis-alkenyl


-peptide into a stapled macrocycle.

Experimental Protocol

Materials & Reagents
CategoryReagentSpecification
Residues Fmoc-

-allyl-

-serine
Or Fmoc-

-allyl-

-alanine (Chiral purity >98%)
Resin Rink Amide MBHALoading: 0.3–0.6 mmol/g (Low loading prevents aggregation)
Coupling HATU / HOAtPreferred over HBTU for

-amino acids
Base DIEA (Diisopropylethylamine)Anhydrous
Catalyst Grubbs 1st or 2nd Gen1st Gen often preferred for lower isomerization risk
Solvent 1,2-Dichloroethane (DCE)Anhydrous, degassed (Critical for RCM)
Solid-Phase Peptide Synthesis (SPPS)

Objective: Assemble the linear sequence with stapling residues at


 and 

.
  • Resin Preparation: Swell Rink Amide resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Standard):

    • Mix Fmoc-

      
      -AA (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
      
    • Add to resin.[3][5] Shake for 60–90 min.

    • Note:

      
      -amino acids react slower than 
      
      
      
      -AAs; extended coupling times are recommended.
  • Coupling (Stapling Residues):

    • Use Fmoc-

      
      -allyl-
      
      
      
      -serine
      at positions
      
      
      and
      
      
      .
    • Double couple these residues to ensure 100% incorporation.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group before RCM to prevent catalyst poisoning by the Fmoc fluorenyl ring (optional but recommended by some groups), or perform RCM on the Fmoc-protected peptide if the N-terminus is distant. Standard practice: Perform RCM on the Fmoc-protected peptide to avoid side reactions with the free amine.

Ring-Closing Metathesis (Stapling)

Critical Step: Oxygen destroys the Ruthenium catalyst. Strict inert conditions are required.

  • Wash: Wash resin with DCM (

    
    ) and then anhydrous DCE (
    
    
    
    ).
  • Catalyst Solution: Dissolve Grubbs Catalyst (1st Gen) in degassed DCE to a concentration of 10 mM.

    • Calculation: For 0.1 mmol resin, use ~20 mg catalyst in 2–3 mL DCE.

  • Reaction:

    • Add catalyst solution to the resin vessel under

      
       or Ar flow.
      
    • Agitate gently at room temperature for 2 hours .

    • Reflux Option: For difficult sequences, heat to 40–50°C (requires reflux condenser or sealed microwave vial).

  • Iteration: Drain and repeat the catalyst addition step once more to ensure high conversion.

  • Quench: Wash resin with DCE (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).
    • Optional: Wash with DMSO/DMF to remove residual Ruthenium traces.

Cleavage & Purification
  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5). Agitate for 2–3 hours.
    
  • Precipitation: Filter resin; precipitate filtrate in cold diethyl ether.

  • Purification: RP-HPLC (C18 column).

    • Gradient: 0–100% Acetonitrile in Water (+0.1% TFA).

    • Note: Stapled peptides are more hydrophobic; expect later elution times compared to linear precursors.

Characterization & Analysis

Circular Dichroism (CD) Spectroscopy

This is the primary method to validate the 14-helix structure.

  • Setup: Dissolve peptide in MeOH or TFE (Trifluoroethanol) at 50–100

    
    M.
    
  • Signature: Look for a minimum at ~214 nm and a maximum at ~198 nm .

  • Comparison: The stapled peptide should show significantly higher molar ellipticity (more negative at 214 nm) compared to the linear acyclic precursor.

LC-MS Verification

Confirm the mass shift associated with the staple formation.

  • Mass Change: Loss of Ethylene (

    
    ).
    
  • 
    Mass:  Target Mass = Linear Mass - 28.05 Da.
    
Experimental Workflow Diagram

Workflow Step1 1. Design & Synthesis (SPPS) Insert Vinyl-beta-AAs at i, i+3 Step2 2. Resin Preparation Wash with Anhydrous DCE Step1->Step2 Step3 3. RCM Reaction Grubbs Cat. (10mM), 2x 2hr Step2->Step3 Inert Atmosphere Step4 4. Cleavage & Workup TFA/TIS/H2O -> Ether Precip. Step3->Step4 Step5 5. QC & Analysis LCMS (-28 Da) & CD (214 nm min) Step4->Step5

Caption: Step-by-step workflow for the synthesis and analysis of stapled


-peptides.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Stapling Catalyst deactivation by

Degas solvents thoroughly (freeze-pump-thaw or sparging).
Polymerization Inter-chain metathesisReduce resin loading (<0.3 mmol/g) to isolate chains.
Isomerization Migration of double bondUse Grubbs 1st Gen; avoid excessive heating.
Low Solubility Hydrophobic stapleAdd polar

-residues (e.g.,

-Lys) to the sequence.

References

  • Perlmutter, P., et al. (2009).Synthesis of Stapled

    
    -Peptides through Ring-Closing Metathesis. Organic Letters, 11(19), 4438–4440. Link
    
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

Sources

Application

Application Note: High-Fidelity Enzymatic Resolution of 3-Aminopent-4-enoic Acid Esters

-Amino Acid Esters via Candida antarctica Lipase B (CAL-B) Executive Summary The synthesis of enantiopure -amino acids is a critical bottleneck in the development of peptidomimetics and -lactam antibiotics. 3-aminopent-4...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Esters via Candida antarctica Lipase B (CAL-B)

Executive Summary

The synthesis of enantiopure


-amino acids is a critical bottleneck in the development of peptidomimetics and 

-lactam antibiotics. 3-aminopent-4-enoic acid (a vinyl-GABA analog) is a high-value chiral synthon due to the versatility of the vinyl group for downstream functionalization (e.g., olefin metathesis).

Conventional chemical resolution often requires stoichiometric amounts of chiral auxiliaries and harsh conditions that may degrade the vinyl moiety. This guide details a robust, self-validating protocol for the enzymatic kinetic resolution (EKR) of racemic ethyl 3-aminopent-4-enoate using immobilized Candida antarctica Lipase B (CAL-B).[1]

Key Advantages of this Protocol:

  • Chemo-selectivity: Exclusively targets the amino group (N-acylation) or ester bond (hydrolysis) without affecting the vinyl unsaturation.

  • Scalability: Uses immobilized enzymes (Novozym 435), allowing for catalyst recycling.[1]

  • High Enantioselectivity: Typical Enantiomeric Ratio (

    
    ) > 100.[1][2][3][4]
    

Mechanistic Principles

The resolution relies on the inherent stereoselectivity of CAL-B towards the


-stereocenter. In organic media, CAL-B catalyzes the irreversible 

-acylation of the (

)-enantiomer (following the empirical Kazlauskas rule for primary amines), leaving the (

)-amine ester unreacted.[1]
The Catalytic Cycle

The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a Serine-Histidine-Aspartate catalytic triad.[1]

CALB_Mechanism Enzyme Free Enzyme (CAL-B) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme 1. Serine attack AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylEnzyme Acetylation FastReact (R)-Amide (Product) AcylEnzyme->FastReact 2. Fast Nucleophilic Attack (Matched Geometry) SlowReact (S)-Amine (Unreacted) AcylEnzyme->SlowReact 3. Steric Mismatch (Slow/No Reaction) RacemicSub Racemic 3-amino Ester RacemicSub->AcylEnzyme Substrate Binding FastReact->Enzyme Regeneration

Figure 1: Catalytic cycle of CAL-B mediated kinetic resolution. The enzyme selectively transfers the acyl group to the (R)-enantiomer.

Experimental Protocol: Kinetic Resolution via N-Acylation

This method is preferred over hydrolysis for amino esters because it avoids the solubility issues of zwitterionic amino acids in aqueous buffers and simplifies the workup.

Materials & Reagents[1]
  • Substrate: Racemic ethyl 3-aminopent-4-enoate (Synthesis: Rodionov reaction of acrolein with malonic acid/ammonium acetate, followed by esterification).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B on acrylic resin).[1] Activity: >5000 PLU/g.

  • Acyl Donor: Vinyl acetate (Irreversible donor) or Ethyl acetate (Solvent/Donor).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE).[1] Must be anhydrous (water < 0.05%) to prevent competing hydrolysis.[1]

Step-by-Step Workflow

Step 1: Preparation Dissolve racemic ethyl 3-aminopent-4-enoate (1.43 g, 10 mmol) in anhydrous MTBE (30 mL). Add Vinyl Acetate (1.8 mL, 20 mmol, 2.0 eq).[1]

Step 2: Initiation Add Novozym 435 (140 mg, 10% w/w relative to substrate).[1] Incubate in an orbital shaker at 30°C, 200 rpm .

  • Note: Higher temperatures (>45°C) may degrade the vinyl group or reduce enzyme selectivity.[1]

Step 3: Monitoring (The 50% Conversion Rule) Monitor the reaction by GC or HPLC every 2 hours.

  • Stop Condition: The reaction must be terminated exactly at 50% conversion .

    • Why? In kinetic resolution, maximum yield for a single enantiomer is 50%.[1][5] Exceeding 50% conversion degrades the optical purity of the remaining substrate (S-enantiomer).[1]

Step 4: Termination & Filtration Filter off the immobilized enzyme using a sintered glass funnel.[1] Wash the enzyme beads with MTBE (2 x 5 mL).[1] The enzyme can be stored at 4°C and reused up to 5 times.

Step 5: Separation Concentrate the filtrate under reduced pressure. The residue contains:

  • (S)-Amine: Ethyl (S)-3-aminopent-4-enoate (Unreacted).

  • (R)-Amide: Ethyl (R)-3-acetamido-pent-4-enoate (Product).

Purification: Separate via Flash Column Chromatography (SiO2).[1]

  • Eluent A (for Amide): Ethyl Acetate/Hexane (1:1).[1]

  • Eluent B (for Amine): Ethyl Acetate/Hexane (1:[1]4) with 1% Triethylamine.[1]

Analytical Validation

Determine the Enantiomeric Excess (


) using Chiral HPLC.
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1]

  • Detection: UV at 210 nm (Amide) and 254 nm (if derivatized).[1]

Data Analysis & Quality Control

To validate the efficiency of the resolution, you must calculate the Enantiomeric Ratio (


). This value is independent of conversion and represents the intrinsic selectivity of the enzyme.
Calculation Parameters
ParameterSymbolFormulaAcceptance Criteria
Conversion



Enantiomeric Excess (Substrate)



(at 50% conv.)[1][3]
Enantiomeric Excess (Product)



Enantiomeric Ratio

See Eq. 1 belowTarget: >100

Equation 1 (Sih's Equation):


[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Reaction Rate Substrate InhibitionDilute substrate to <0.1 M.
Low

(Product)
High Water ContentDry solvent over molecular sieves (3Å). Water causes non-selective hydrolysis.[1]
Low

(Substrate)
Reaction stopped too earlyContinue reaction until conversion reaches 50-52%.
Vinyl Polymerization Radical initiationAdd radical inhibitor (BHT, 10 ppm) to the solvent; ensure dark conditions.[1]

Process Flow Diagram

The following diagram illustrates the complete decision matrix for the resolution process, ensuring a self-validating workflow.

Workflow Start Start: Racemic Ethyl 3-aminopent-4-enoate Mix Mix: MTBE + Vinyl Acetate + Novozym 435 Start->Mix Incubate Incubate 30°C, 200rpm Mix->Incubate Sample Sampling (2h interval) Incubate->Sample CheckConv Check Conversion (c) Sample->CheckConv CheckConv->Incubate c < 45% Stop Stop Reaction (Filter Enzyme) CheckConv->Stop c = 50% Workup Chromatography Separation Stop->Workup ResultS (S)-Amine Ester (ee > 99%) Workup->ResultS ResultR (R)-Amide (ee > 96%) Workup->ResultR

Figure 2: Operational workflow for the kinetic resolution of 3-aminopent-4-enoic acid esters.

References

  • Gyarmati, Z. C., et al. (2003). "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic

    
    -amino esters."[1][4] Tetrahedron: Asymmetry, 14(23), 3805–3814.[1][4] Link[1]
    
  • Soloshonok, V. A.[1] (Ed.).[5] (2010). "Enantioselective Synthesis of

    
    -Amino Acids."[1] John Wiley & Sons.[1] (Fundamental text on 
    
    
    
    -amino acid resolution).
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids."[1] Tetrahedron, 62(25), 5831–5854.[1] Link[1]
    
  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds."[1] Tetrahedron, 63(8), 1721–1754.[1] Link[1]

  • Reetz, M. T. (2002). "Lipases as practical biocatalysts."[1] Current Opinion in Chemical Biology, 6(2), 145-150.[1] (Reference for CAL-B stability and mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Lactamization of Activated β-Amino Acids

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common yet challenging issue of intramolecular lactamization of activated β-amino acids during peptide synthesis and other conjugation reactions. Our goal is to equip you with the knowledge and practical strategies to minimize this side reaction and maximize your desired product yield.

Introduction: The Challenge of β-Lactam Formation

β-Amino acids are crucial building blocks in medicinal chemistry, offering unique conformational constraints and proteolytic stability to peptidomimetics and other bioactive molecules. However, their utility is often hampered by a persistent side reaction: the intramolecular cyclization of an activated C-terminus onto the β-amino group, leading to the formation of a stable, four-membered β-lactam ring. This process not only consumes the starting material but also introduces a significant purification challenge.

This guide provides a systematic approach to diagnosing and preventing this unwanted side reaction, grounded in mechanistic understanding and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is lactamization and why is it a problem with β-amino acids?

A1: Lactamization is an intramolecular amide bond formation. In the context of β-amino acids, the free amine on the β-carbon atom can attack the activated carboxyl group at the C-terminus. This forms a thermodynamically stable, four-membered ring structure known as a β-lactam. This side reaction is problematic because it consumes the desired β-amino acid substrate, reduces the yield of the target molecule (e.g., a peptide), and introduces a structurally similar impurity that can be difficult to separate from the final product.

Q2: Which factors promote the lactamization of β-amino acids?

A2: Several factors can increase the rate of β-lactam formation:

  • High degree of C-terminal activation: Highly reactive esters or acid halides significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the β-amine.

  • Steric hindrance: Bulky substituents on the α or β carbons can favor the intramolecular reaction by bringing the reacting groups into closer proximity.

  • Base: The presence of a base can deprotonate the β-amino group, increasing its nucleophilicity and accelerating the rate of cyclization.

  • Solvent: Polar aprotic solvents can stabilize the charged transition state of the intramolecular reaction, thereby promoting lactamization.

Q3: Are all β-amino acids equally susceptible to lactamization?

A3: No, the susceptibility varies. For instance, β³-amino acids, which have a substituent on the β-carbon, are generally more prone to lactamization than β²-amino acids, where the substituent is on the α-carbon. This is due to the Thorpe-Ingold effect, where the gem-disubstitution on the β-carbon can bring the reactive ends of the molecule closer together, favoring cyclization.

Troubleshooting Guide: Diagnosing and Preventing Lactamization

This section provides a structured approach to troubleshooting and preventing β-lactam formation during the coupling of activated β-amino acids.

Issue 1: Significant β-Lactam Formation Detected During Peptide Coupling

Symptoms:

  • LC-MS analysis shows a major byproduct with a mass corresponding to the dehydrated β-amino acid.

  • Low yield of the desired peptide product.

  • Difficulty in purifying the target peptide from a closely eluting impurity.

Root Cause Analysis and Solutions:

The primary cause is often an overly activated C-terminus coupled with reaction conditions that favor intramolecular cyclization over the desired intermolecular reaction.

Workflow for Troubleshooting Lactamization:

G cluster_0 Problem Identification cluster_1 Strategy 1: Modify Coupling Conditions cluster_2 Strategy 2: Introduce Protecting Groups cluster_3 Strategy 3: Structural Modification cluster_4 Outcome start Significant β-Lactam Formation Detected A Reduce C-terminal Activation start->A Primary Approach D Use N-protection (e.g., Boc, Fmoc) start->D Alternative Approach F Incorporate α-substituents start->F Advanced Strategy B Lower Reaction Temperature A->B C Optimize Base Stoichiometry B->C end_node Lactamization Minimized C->end_node If Successful E Temporarily protect β-amine (e.g., with a bulky group) D->E E->end_node If Successful F->end_node If Successful G cluster_0 Reaction Pathway cluster_1 Competing Reaction Activated_beta_AA Activated β-Amino Acid (e.g., R-CO-X) Transition_State Tetrahedral Intermediate Activated_beta_AA->Transition_State Intramolecular Nucleophilic Attack Desired_Product Desired Peptide/Amide Activated_beta_AA->Desired_Product Intermolecular Nucleophilic Attack beta_Lactam β-Lactam Product Transition_State->beta_Lactam Collapse & Loss of Leaving Group (X) Amine_Nucleophile External Amine (R'-NH2)

Caption: Competing pathways of activated β-amino acids.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

Optimization

Technical Support Center: Optimizing HATU Coupling for Sterically Hindered β-Amino Acids

Introduction: The Challenge of Steric Hindrance in β-Amino Acid Coupling The formation of amide bonds is a cornerstone of modern pharmaceutical and materials science. While numerous coupling reagents have been developed,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in β-Amino Acid Coupling

The formation of amide bonds is a cornerstone of modern pharmaceutical and materials science. While numerous coupling reagents have been developed, the synthesis of peptides and other complex molecules containing sterically hindered β-amino acids presents a significant synthetic hurdle.[1] These substrates, characterized by bulky substituents at the α or β positions, often lead to slow reaction rates, low yields, and an increased risk of side reactions, including epimerization, when using standard coupling protocols.[1][2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a premier coupling reagent to overcome these challenges.[1] Its high reactivity, attributed to the formation of a highly reactive OAt-active ester, facilitates efficient amide bond formation even in congested environments.[1][3] The pyridine nitrogen within the HOAt (1-hydroxy-7-azabenzotriazole) moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and making HATU more effective than its HOBt-based counterparts like HBTU.[1][3]

This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers in successfully employing HATU for the coupling of sterically hindered β-amino acids.

Mechanism of HATU Action

Understanding the mechanism of HATU-mediated coupling is fundamental to troubleshooting and optimization. The process occurs in two primary stages:

  • Activation of the Carboxylic Acid: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[4][5] This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, generating a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[3][6]

  • Nucleophilic Attack by the Amine: The amine component then attacks the activated ester, forming the desired amide bond and releasing HOAt.[4][6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base - Base-H⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Amide_Bond Amide Product (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine R'-NH₂ HOAt HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling sterically hindered β-amino acids with HATU.

Issue 1: Low or No Product Yield

Question: I am attempting to couple a sterically hindered β-amino acid with a bulky amine partner using HATU, but I am observing very low conversion to the desired amide product. What are the likely causes and how can I improve the yield?

Answer: Low yield in these challenging couplings can stem from several factors, primarily related to reaction kinetics and reagent integrity.

Causality & Solutions:

  • Insufficient Activation/Reactivity: The steric bulk on both the β-amino acid and the amine can significantly slow down the rate of both the activation and the subsequent nucleophilic attack.

    • Extended Pre-activation: For sterically demanding substrates, a pre-activation step is crucial.[3][5] Mix the β-amino acid, HATU, and DIPEA in your solvent and stir for an extended period (15-60 minutes) at room temperature before adding the amine component.[3][5] This allows for the complete formation of the highly reactive OAt-active ester, maximizing its concentration when the amine is introduced.

    • Increased Temperature: If the reaction remains sluggish at room temperature, gently heating the mixture to 30-50°C can provide the necessary activation energy to overcome the steric barrier.[5][7] However, monitor the reaction closely for potential side product formation or epimerization, which can be exacerbated at higher temperatures.[8][9]

    • Reagent Stoichiometry: For particularly difficult couplings, increasing the equivalents of HATU and base may be necessary. Start with a 1.5:1.5:3 ratio of Acid:HATU:DIPEA and consider increasing to 2 equivalents of HATU and 4 equivalents of DIPEA if needed.[10]

  • Reagent/Solvent Quality: HATU is sensitive to moisture, which can hydrolyze the reagent and the active ester intermediate, leading to diminished yields.[8]

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[5] Use fresh, anhydrous solvents, preferably from a sealed bottle or a solvent purification system.[8][11] Solvents like DMF, NMP, or DCM are commonly used.[8]

    • Reagent Freshness: Use high-purity HATU from a reliable source. Older or improperly stored HATU can degrade.

  • Solubility Issues: Poor solubility of any of the reactants can prevent the reaction from proceeding efficiently.

    • Solvent Choice: DMF is an excellent solvent for most HATU couplings due to its high polarity and solvating power.[3] If solubility remains an issue, consider NMP or DMSO.[5][12]

Optimized Protocol for Low Yield

Low_Yield_Workflow start Start: Low Yield Issue check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions preactivate Implement Extended Pre-activation (Acid + HATU + DIPEA, 15-60 min) check_conditions->preactivate add_amine Add Amine Component preactivate->add_amine monitor_rt Monitor Reaction at RT (TLC/LC-MS) add_amine->monitor_rt no_reaction Still Low Conversion? monitor_rt->no_reaction increase_temp Increase Temperature to 30-50°C no_reaction->increase_temp Yes success Reaction Complete no_reaction->success No monitor_heat Monitor Reaction Closely increase_temp->monitor_heat no_reaction2 Still Low Conversion? monitor_heat->no_reaction2 increase_equiv Increase HATU (to 2 eq.) & DIPEA (to 4 eq.) no_reaction2->increase_equiv Yes no_reaction2->success No double_couple Consider Double Coupling increase_equiv->double_couple double_couple->success

Caption: Troubleshooting workflow for low yield couplings.

Issue 2: Epimerization of the Chiral Center

Question: My coupling reaction is proceeding, but I am detecting a significant amount of the diastereomeric product, indicating epimerization. How can I suppress this side reaction?

Answer: Epimerization, or racemization, is a critical challenge in peptide synthesis.[9] It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate, where the acidic proton at the chiral α-carbon can be abstracted by a base, leading to a loss of stereochemical integrity.[2][9] While HATU is known for its low epimerization profile due to rapid reaction rates that kinetically disfavor the oxazolone pathway, hindered substrates can slow the desired reaction, giving the epimerization pathway more time to occur.[9][13]

Causality & Solutions:

  • Prolonged Exposure to Base/Activation: The longer the activated amino acid is present in the basic reaction mixture before coupling, the higher the risk of epimerization.[8][14]

    • Control Temperature: For particularly sensitive substrates, performing the reaction at 0°C can significantly reduce the rate of epimerization.[8]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed.[8][15] Avoid unnecessarily long reaction times (>3 hours).[3]

    • Choice of Base: While DIPEA is standard, its steric hindrance helps minimize side reactions.[8] In some cases, a weaker, more hindered base like 2,4,6-collidine could be considered, although this may further slow the desired coupling.[16] Avoid less hindered bases like triethylamine (TEA) which can exacerbate epimerization.[17]

  • Excessive Base: Too much base can increase the rate of proton abstraction from the chiral center.

    • Optimize Base Equivalents: While 2-4 equivalents of DIPEA are typical, for sensitive systems, it's worth titrating the amount of base. Use the minimum amount required to drive the reaction to completion.

ParameterStandard ConditionOptimized for Epimerization Suppression
Temperature Room Temperature (20-25°C)0°C to Room Temperature
Base DIPEA (2.0-4.0 eq.)DIPEA (2.0 eq.) or 2,4,6-Collidine
Reaction Time 1-18 hoursMonitor closely, quench upon completion (typically < 3 hours)
Pre-activation 15-30 minutes5-15 minutes (balance activation with stability)

Table 1: Recommended condition adjustments to minimize epimerization.

Issue 3: Formation of Guanidinylation Side Product

Question: I've identified an unexpected side product with a mass corresponding to the addition of a tetramethylguanidinium group to my amine. What is this and how do I prevent it?

Answer: This is a known side reaction where the amine nucleophile attacks the guanidinium carbon of the HATU reagent itself, rather than the activated carboxylic acid.[1][18] This is more likely to occur if the concentration of free HATU is high relative to the active ester, or if the amine is particularly nucleophilic and the activated ester is sterically shielded.

Causality & Solutions:

  • Order of Addition: The order in which reagents are mixed is critical to preventing this side reaction.

    • Correct Protocol: The recommended order of addition is to add HATU to the carboxylic acid first, allow for a pre-activation period with the base, and then add the amine.[8][18] Never add the amine to a mixture of HATU and base before the carboxylic acid is present and activated. This ensures that the HATU is consumed in the formation of the active ester, minimizing its availability to react directly with the amine.

  • Excess HATU: Using a large excess of HATU increases the probability of this side reaction.

    • Stoichiometry Control: Use a minimal excess of HATU. A molar ratio of 1.05-1.2 equivalents relative to the carboxylic acid is often sufficient.[18] Avoid using large excesses unless absolutely necessary for yield.

  • Alternative Reagents: If this side reaction persists despite optimizing the protocol, a switch in reagent class may be required.

    • Phosphonium Salts: Consider using a phosphonium-based coupling reagent like PyBOP or PyAOP.[18][19] These reagents lack the guanidinium moiety responsible for this specific side reaction.[18]

Guanidinylation_Prevention start Start: Guanidinylation Observed check_order Verify Order of Addition: 1. Acid + HATU 2. Add Base (Pre-activate) 3. Add Amine start->check_order is_correct Order Correct? check_order->is_correct correct_order Correct the Protocol is_correct->correct_order No check_stoich Check HATU Stoichiometry is_correct->check_stoich Yes correct_order->check_stoich is_excess Large Excess Used? check_stoich->is_excess reduce_hatu Reduce HATU to 1.05-1.2 eq. is_excess->reduce_hatu Yes still_problem Problem Persists? is_excess->still_problem No end Problem Solved reduce_hatu->end switch_reagent Switch to Phosphonium Reagent (e.g., PyBOP, PyAOP) still_problem->switch_reagent Yes still_problem->end No switch_reagent->end

Caption: Decision tree for preventing guanidinylation side reactions.

Experimental Protocols

Protocol 1: Optimized Coupling for a Highly Hindered β-Amino Acid

This protocol is designed to maximize yield for challenging couplings involving sterically demanding β-amino acids and/or amine partners.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sterically hindered β-amino acid (1.0 eq.) to a flame-dried round-bottom flask.

  • Reagent Addition: Add HATU (1.5 eq.) to the flask.

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M with respect to the amino acid. Stir to dissolve.

  • Pre-activation: Add DIPEA (3.0 eq.) to the mixture. Stir at room temperature for 30-60 minutes.

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If no significant progress is observed after 4 hours, gradually increase the temperature to 40°C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Epimerization-Suppressed Coupling for Sensitive Substrates

This protocol is tailored for substrates known to be prone to epimerization.

  • Preparation: Under an inert atmosphere, add the chiral β-amino acid (1.0 eq.) and HATU (1.1 eq.) to a flame-dried flask.

  • Solvation & Cooling: Add anhydrous DMF (0.1-0.2 M) and cool the flask to 0°C in an ice-water bath.

  • Pre-activation: Add DIPEA (2.0 eq.) and stir the mixture at 0°C for 10 minutes.

  • Amine Addition: Add the amine component (1.05 eq.), either neat or as a solution in a minimal amount of cold, anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction very closely and quench it immediately upon consumption of the limiting reagent.

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Reagent/ParameterProtocol 1 (Max Yield)Protocol 2 (Low Epimerization)
β-Amino Acid 1.0 eq.1.0 eq.
HATU 1.5 eq.1.1 eq.
DIPEA 3.0 eq.2.0 eq.
Amine 1.1 eq.1.05 eq.
Pre-activation 30-60 min @ RT10 min @ 0°C
Reaction Temp. RT to 40°C0°C to RT

Table 2: Comparison of key parameters for optimized HATU coupling protocols.

Alternative Coupling Reagents

While HATU is a powerful tool, certain exceptionally difficult couplings may benefit from alternative reagents.[1]

  • COMU: A third-generation uronium salt with coupling efficiencies comparable to HATU. It has the advantage of better solubility and producing non-explosive byproducts.[20]

  • PyAOP/PyBOP: Phosphonium-based reagents that do not cause guanidinylation side reactions.[19] PyAOP is the HOAt-based analogue and is generally more reactive than PyBOP.[19]

  • TOTT: A thiuronium salt that has shown good results in coupling sterically hindered amino acids, sometimes with lower racemization levels than other reagents.[20]

The choice of reagent should be guided by the specific substrates, the observed side reactions, and cost considerations.

References

  • Survival Technologies. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Common Organic Chemistry.
  • Wikipedia.
  • BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • BenchChem.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • BenchChem.
  • BenchChem.
  • Reddit.
  • ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.
  • AAPPTec.
  • PMC.
  • ChemicalBook.
  • AAPPTec. Monitoring of Peptide Coupling and Capping.
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • PMC.
  • Reddit. Best peptide coupling method in DMF?.

Sources

Troubleshooting

purification of beta-vinyl glycine peptides by HPLC

Technical Support Center: Purification of Beta-Vinyl Glycine Peptides by HPLC Status: Active Agent: Senior Application Scientist Topic: Troubleshooting & Method Development for Vinylglycine (Vyg) / 2-Amino-3-butenoic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Beta-Vinyl Glycine Peptides by HPLC

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting & Method Development for Vinylglycine (Vyg) / 2-Amino-3-butenoic Acid Peptides

Introduction: The "Beta-Vinyl" Challenge

You are likely here because you are observing doublet peaks, unexplained retention time shifts, or "correct mass, wrong purity" issues with your peptide.

Clarification on Nomenclature: In peptide chemistry, "beta-vinyl glycine" most commonly refers to L-Vinylglycine (Vyg) , also known as 2-amino-3-butenoic acid . It is a


-unsaturated amino acid.[1]
  • The Core Challenge: The vinyl group is non-conjugated (isolated). Under thermodynamic stress (base, heat, or prolonged acid exposure), it isomerizes to the

    
    -unsaturated isomer, Dehydrobutyrine (Dhb) .
    
  • The Consequence: Vyg and Dhb have the exact same mass , making MS detection insufficient for purity confirmation. You must rely on chromatographic resolution and UV spectral analysis.

Module 1: Pre-Purification & Sample Handling

Q: My crude peptide analysis shows multiple peaks with the target mass. Did the synthesis fail? A: Not necessarily. This is the hallmark of diastereomers or isomerization .

  • Avoid Base Exposure: Vinylglycine is highly sensitive to base-catalyzed isomerization. If you used piperidine for Fmoc removal, the isomerization likely occurred on-resin.

    • Protocol: Ensure your cleavage cocktail is strongly acidic (e.g., 95% TFA) and scavengers are appropriate (TIS/Water). Avoid thiols (EDT, DTT) if possible, as they can undergo Michael addition to the vinyl group.

  • Cold Processing: Keep the crude peptide solution at 4°C. Heat accelerates the shift from the kinetic product (Vyg) to the thermodynamic product (Dhb).

  • Solubility Check: Dissolve the crude peptide in 0.1% TFA/Water immediately. Avoid dissolving in pure DMSO or DMF if they are basic/amine-contaminated.

Module 2: HPLC Method Development (The "How-To")

Q: Which column and buffer system should I use to separate the Vyg peptide from its isomers?

Stationary Phase Selection

Standard C18 is the baseline, but it often fails to separate the subtle Vyg/Dhb isomers or diastereomers.

Column TypeRecommendationWhy?
C18 (Sterically Protected) Primary Choice Robust, withstands acidic pH. Example: Agilent Zorbax 300SB-C18 or Phenomenex Jupiter.
Phenyl-Hexyl "Secret Weapon" The

interactions offer superior selectivity for the vinyl group vs. the ethylidene (Dhb) group. Use this if C18 fails to resolve the doublet.
C8 SecondaryUse only if the peptide is extremely hydrophobic and retaining too strongly on C18.
Mobile Phase & Gradient
  • Buffer A: 0.1% TFA in Water (Standard).[2]

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Use a shallow gradient .

    • Standard: 1% B per minute.[2]

    • Optimized for Vyg: 0.25% to 0.5% B per minute across the elution window.

    • Example: If peptide elutes at 30% B, run a gradient from 25% to 35% B over 20 minutes.

Module 3: Troubleshooting Guide (Q&A)

Q: I see two peaks with the same mass. How do I know which is Vinylglycine and which is Dehydrobutyrine? A: You cannot rely on MS alone. You must use UV diode array detection (DAD) or NMR.

  • UV Distinction:

    • Vinylglycine (Vyg): Isolated alkene. Absorbance is dominated by the peptide bond (< 220 nm).

    • Dehydrobutyrine (Dhb): Conjugated system (

      
      -unsaturated). It typically shows a "red-shifted" shoulder or broader absorbance extending to 230–250 nm .
      
  • Elution Order: Dhb is thermodynamically more stable and often more planar. On C18, Dhb frequently elutes later than Vyg, but this can reverse on Phenyl phases.

Q: My yield is lower than expected, and I see a mass shift of +307 Da (or similar). A: You have a Michael Addition adduct.

  • Cause: If you used Glutathione, DTT, or EDT in your cleavage cocktail, the thiol reacted with the vinyl group.

  • Fix: Use Triisopropylsilane (TIS) as your primary scavenger. Strictly exclude thiols.

Q: Can I use ammonium acetate/bicarbonate (pH 7-8) to purify? A: NO.

  • Risk:[3] Basic pH catalyzes the proton abstraction at the

    
    -carbon, driving the isomerization to Dhb.
    
  • Rule: Keep pH < 4.0 at all times.

Visualizations

Figure 1: Isomerization & Degradation Pathways

This diagram illustrates the critical instability pathways of Vinylglycine during processing.

Vyg_Pathways cluster_detection Detection Method Vyg Vinylglycine (Vyg) (Target, Kinetic Product) Base Base / Heat (pH > 7) Vyg->Base Thiol Thiol Scavengers (EDT, DTT) Vyg->Thiol UV_low Standard Peptide UV Vyg->UV_low Absorbs <220nm Dhb Dehydrobutyrine (Dhb) (Impurity, Thermodynamic) Base->Dhb Isomerization (Same Mass) UV Red-Shifted UV Dhb->UV Absorbs ~240nm Adduct Michael Adduct (Mass + Scavenger) Thiol->Adduct Michael Addition (Mass Shift)

Caption: Vinylglycine is prone to isomerization (to Dhb) under basic conditions and Michael addition in the presence of thiols.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues.

Troubleshooting Start Problem: Impure Peak / Doublet CheckMass Check Mass (LC-MS) Start->CheckMass MassSame Mass Matches Target (No Shift) CheckMass->MassSame MassShift Mass Shift Observed (+307, +76, etc.) CheckMass->MassShift IsomerCheck Check UV Spectrum (DAD) MassSame->IsomerCheck Adduct_Result Impurity is Scavenger Adduct Action: Re-synthesize without Thiols MassShift->Adduct_Result UV_Diff Shoulder >230nm Present? IsomerCheck->UV_Diff Dhb_Result Impurity is Dehydrobutyrine Action: Optimize Gradient or pH UV_Diff->Dhb_Result Yes Diast_Result Impurity is Diastereomer Action: Switch to Phenyl-Hexyl Column UV_Diff->Diast_Result No

Caption: Step-by-step diagnostic workflow for identifying vinylglycine impurities.

References

  • Isomerization Mechanism: Journal of the American Chemical Society. "Vinylglycine: Inhibition of Formation of Peptide C-Terminal Amides."[4] (Discusses the reactivity and enzymatic processing of vinylglycine).

  • Synthesis & Stability: The Journal of Organic Chemistry. "Molecular Recognition of Lipid II by Lantibiotics: Synthesis... of Analogues." (Details the synthesis of vinylglycine peptides and the isomerization to dehydrobutyrine).

  • Separation of Diastereomers: Sigma-Aldrich Technical Guides. "Novel Separation Approach for Multiple Chiral Center Molecules." (Provides evidence for Phenyl-Hexyl columns in separating complex diastereomers).

  • Dehydrobutyrine Properties: Chemical Communications. "Ribosomal synthesis of dehydrobutyrine- and methyllanthionine-containing peptides." (Confirms the pathway from vinylglycine to dehydrobutyrine).

  • Peptide Purification Standards: Bachem. "Peptide Purification Process & Methods." (General grounding for RP-HPLC conditions).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Separation of 3-Aminopent-4-enoic Acid Enantiomers

Executive Summary The enantioseparation of 3-aminopent-4-enoic acid (also known as -vinyl- -alanine) presents a specific set of challenges due to its zwitterionic nature, lack of a strong UV chromophore, and the steric s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 3-aminopent-4-enoic acid (also known as


-vinyl-

-alanine) presents a specific set of challenges due to its zwitterionic nature, lack of a strong UV chromophore, and the steric subtlety of the vinyl group at the chiral center.

This guide contrasts two distinct analytical philosophies:

  • Direct Separation (Chiral Stationary Phase): Utilizing Crown Ether technology (Crownpak CR-I(+)) for rapid, "dilute-and-shoot" analysis.

  • Indirect Separation (Derivatization): Utilizing Marfey’s Reagent (FDAA) to enhance detection sensitivity and leverage standard C18 columns.

Key Recommendation: Use Method A (Crown Ether) for process monitoring and high-concentration API purity checks where speed is critical. Use Method B (Marfey’s Reagent) for trace impurity analysis (<0.1%), biological matrices (PK studies), or when Mass Spectrometry is unavailable.

The Analyte Challenge

  • Molecule: 3-aminopent-4-enoic acid[1]

  • Structure: A

    
    -amino acid with a terminal vinyl group.
    
  • Chiral Center: C3 position.

  • Detection Barrier: The molecule lacks a conjugated

    
    -system. The vinyl group absorbs at ~190–200 nm, and the carboxyl group at ~210 nm. Direct UV detection is prone to baseline noise and solvent interference.
    

Method A: Direct Separation (Crown Ether)

Mechanism: Host-Guest Complexation. The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) that forms an inclusion complex with the primary ammonium group (


) of the analyte. The chiral discrimination is driven by the steric fit of the vinyl group and the carboxyl moiety within the chiral cavity.
Experimental Protocol
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[2][3]

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (90:10 v/v).
    
    • Note: The acidic pH is critical to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C to 25°C.

    • Insight: Lower temperatures (10-15°C) significantly improve resolution (

      
      ) by reducing the kinetic energy of the guest-host exchange, "freezing" the complex in its chiral conformation.
      
  • Detection: UV at 200 nm (or ELSD/MS for better sensitivity).

Self-Validating Step: If resolution is lost, lower the column temperature by 5°C. If retention decreases, check the pH; if pH > 2.0, the ammonium ion dissociates, and the complexation mechanism fails.

Performance Data (Typical)
ParameterValue
Resolution (

)
> 2.5
Selectivity (

)
~1.3
Analysis Time < 15 min
LOD (UV 200nm) ~10 µg/mL (Poor)

Method B: Indirect Separation (Marfey's Reagent)[4]

Mechanism: Diastereomeric Derivatization. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form stable diastereomers. These diastereomers possess a strong chromophore (Dinitrophenyl group) and sufficient hydrophobicity to be separated on a standard achiral C18 column.

Experimental Protocol

Step 1: Derivatization

  • Take 50 µL of sample (aqueous).

  • Add 100 µL of 1% FDAA in acetone.

  • Add 20 µL of 1 M

    
     (pH must be basic for nucleophilic attack).
    
  • Incubate at 40°C for 60 minutes.

  • Quench: Add 20 µL of 1 M HCl to stop the reaction and protonate the carboxyl groups.

Step 2: HPLC Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 10% B to 50% B over 20 minutes.

  • Detection: UV at 340 nm .

Self-Validating Step: The derivatization mixture should turn yellow. If the peak area is low, check the pH of the reaction mixture before incubation; it must be > 8.0. Always run a "Reagent Blank" (FDAA + Bicarbonate + Water) to identify the reagent peak (usually elutes late).

Performance Data (Typical)
ParameterValue
Resolution (

)
> 4.0
Selectivity (

)
> 1.5
Analysis Time 25 min (Run) + 60 min (Prep)
LOD (UV 340nm) ~0.05 µg/mL (Excellent)

Comparative Analysis

FeatureMethod A: Crownpak CR-I(+)Method B: Marfey's (C18)
Primary Advantage Speed & SimplicitySensitivity & Robustness
Sample Prep Filtration only1-hour chemical reaction
Detection Limit High (needs mg/mL range)Low (trace/impurity level)
Matrix Tolerance Low (Salts interfere)High (Derivatization cleans up)
Cost per Run High (Specialty Column)Low (Standard Column)
Elution Order Fixed by ColumnFixed by L-FDAA Reagent

Visualizing the Workflow

Decision Tree: Choosing the Right Method

DecisionTree Start Start: Sample Type? Conc Is Sample Concentration > 0.1 mg/mL? Start->Conc Matrix Is Matrix Complex (Plasma/Media)? Conc->Matrix Yes MethodB Method B: Marfey's Derivatization (Indirect Separation) Conc->MethodB No (Trace Analysis) UV Is UV Sensitivity Critical? Matrix->UV No (Pure API) Matrix->MethodB Yes (Interference Risk) MethodA Method A: Crownpak CR-I(+) (Direct Separation) UV->MethodA No (Process Control) UV->MethodB Yes (Impurity Quant)

Caption: Decision matrix for selecting between direct chiral chromatography and derivatization based on sample constraints.

Experimental Workflow: Marfey's Derivatization

MarfeysWorkflow Sample Sample (Amine) React Incubate 40°C, 60 min Sample->React Reagent FDAA + NaHCO3 (pH > 8) Reagent->React Quench Quench (1M HCl) React->Quench HPLC HPLC-UV (C18 Column, 340nm) Quench->HPLC

Caption: Step-by-step reaction workflow for converting enantiomers into separable diastereomers using FDAA.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Ilisz, I., et al. (2008).

    
    -amino acids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
    

Sources

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 3-Amino-4-Pentenoic Acid

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like 3-amino-4-pentenoic acid, a valuable building block and structural analogue to neurologically active compounds, quantifying the enantiomeric excess (ee) is paramount. The distinct physiological activities of each enantiomer demand analytical methods that are not only accurate and robust but also tailored to the specific research context.

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of 3-amino-4-pentenoic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers toward the most effective strategy for their objectives, whether they involve high-throughput screening, trace-level quantification in complex matrices, or definitive structural confirmation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the preeminent technique for enantiomeric excess determination due to its versatility, high resolution, and broad applicability.[1][2] The fundamental principle involves differential interaction of the enantiomers with a chiral environment, leading to different retention times and, thus, separation. This can be achieved through two primary strategies: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization.

Strategy A: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the preferred approach as it analyzes the native amino acid, thereby eliminating derivatization steps that could introduce impurities or cause racemization.[3] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the single-enantiomer chiral selector immobilized on the stationary phase.[4] For a polar, zwitterionic molecule like 3-amino-4-pentenoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[3][5] These phases possess ionic groups and are compatible with the aqueous and polar organic mobile phases required to solubilize and resolve underivatized amino acids.[3]

Causality Behind the Choice: The direct approach is superior for routine analysis and high-throughput screening. Its simplicity minimizes sample preparation time and reduces the risk of analytical artifacts. A teicoplanin-based column is selected for its proven success in resolving a wide range of underivatized amino acids by offering multiple interaction modes (ionic, hydrogen bonding, steric).[3][5]

  • System: An HPLC or UHPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A common starting condition is a mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). A typical ratio is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).[4] The organic modifier concentration is a critical parameter that must be optimized to balance retention and enantioselectivity.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the 3-amino-4-pentenoic acid sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: Before analyzing unknown samples, inject a racemic (50:50) standard of 3-amino-4-pentenoic acid. The system is deemed suitable if baseline resolution (Rs > 1.5) is achieved between the two enantiomer peaks.

  • Analysis & Calculation: Inject the sample. Integrate the peak areas for the first eluting enantiomer (Area₁) and the second eluting enantiomer (Area₂). Calculate the enantiomeric excess using the formula:

    • % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [6]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Dissolve Sample in Mobile Phase P2 Filter (0.45 µm) P1->P2 A1 Inject Sample P2->A1 A2 Separate on Chiral Stationary Phase A1->A2 A3 Detect with UV or MS A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate % ee D1->D2

Caption: Workflow for direct enantiomeric excess analysis by Chiral HPLC.

Strategy B: Indirect Separation via Chiral Derivatization

In this method, the enantiomers of 3-amino-4-pentenoic acid are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[7][8] A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][9]

Causality Behind the Choice: The indirect approach is valuable when a suitable CSP is unavailable or when enhanced detection is required. The dinitrophenyl group in Marfey's reagent provides a strong UV chromophore, significantly increasing detection sensitivity.[7] However, this method is more labor-intensive and requires stringent control to ensure the CDA is 100% enantiomerically pure and that the reaction proceeds to completion without racemization.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and sensitivity.[9][10] Since amino acids are non-volatile, a two-step derivatization is mandatory.[4][11] This typically involves esterification of the carboxylic acid group followed by acylation of the amino group. The resulting volatile derivatives are then separated on a chiral GC column and detected, often by a mass spectrometer for enhanced specificity and sensitivity. A published method for the structurally similar compound γ-vinyl-GABA serves as an excellent template.[12]

Causality Behind the Choice: GC-MS is the method of choice for trace-level analysis or when analyzing samples in complex biological matrices (e.g., plasma, urine).[12] The selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) mode, allows for accurate quantification even in the presence of co-eluting impurities. The primary drawback is the necessity of derivatization, which adds complexity and potential for error.

  • Derivatization:

    • Esterification: Place the dried sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.[4]

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Seal and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen.[4]

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A chiral capillary column, such as Chirasil®-L-Val.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI), 70 eV.

    • Mode: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions of the derivatized 3-amino-4-pentenoic acid.

  • Analysis & Calculation: The two derivatized enantiomers will elute at different times. Calculate % ee from the integrated peak areas of their respective SIM chromatograms.

cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Esterification (Carboxyl Group) P2 Acylation (Amino Group) P1->P2 P3 Reconstitute in Solvent P2->P3 A1 Inject Derivative P3->A1 A2 Separate on Chiral GC Column A1->A2 A3 Detect by MS (SIM) A2->A3 D1 Integrate SIM Peak Areas A3->D1 D2 Calculate % ee D1->D2

Caption: Workflow for enantiomeric excess analysis by Chiral GC-MS.

Method 3: NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[8] Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be introduced to induce diastereomeric differentiation, which results in separate, quantifiable signals.

Strategy: Using a Chiral Derivatizing Agent (CDA)

This strategy involves reacting the amino acid with an enantiomerically pure CDA to form stable diastereomers.[8] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride).[7] The resulting MTPA-amides of the (R)- and (S)-amino acid enantiomers will exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra.[7] For amino acids, ³¹P NMR using phosphorus-based CDAs can also be highly effective, often providing simpler spectra with large chemical shift differences.[13][14]

Causality Behind the Choice: NMR is an exceptionally powerful tool for absolute proof of structure and for ee determination without requiring a reference standard of the minor enantiomer (once the signals for each diastereomer are assigned). It is a homogenous-phase measurement, avoiding potential issues with differential surface adsorption in chromatography. The main limitations are lower sensitivity compared to chromatographic methods (requiring mg of sample) and the need for a high-purity CDA.[4]

  • Analyte Preparation: The carboxylic acid of 3-amino-4-pentenoic acid should first be protected, for instance, as a methyl ester, to prevent it from competing with the amino group in the reaction with MTPA-Cl.

  • Derivatization: In an NMR tube, dissolve the amino acid methyl ester (~5 mg) in a deuterated solvent (e.g., CDCl₃, 0.6 mL) containing a non-nucleophilic base like pyridine. Add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl. Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum on a spectrometer (400 MHz or higher is recommended).

  • Analysis & Calculation: Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in ¹⁹F NMR) in the two diastereomers. Carefully integrate these two signals. The % ee is calculated from the ratio of the integrals (Int₁ and Int₂).

    • % ee = [ |Int₁ - Int₂| / (Int₁ + Int₂) ] x 100

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing P1 Protect Carboxyl Group (Esterify) P2 React with CDA (e.g., MTPA-Cl) in NMR Tube P1->P2 A1 Acquire Spectrum (¹H or ¹⁹F NMR) P2->A1 A2 Identify Diastereomeric Signals A1->A2 D1 Integrate Signals A2->D1 D2 Calculate % ee D1->D2

Caption: Workflow for enantiomeric excess analysis by NMR with a CDA.

Comparative Performance Summary

FeatureChiral HPLC (Direct)Chiral GC-MSNMR with CDA
Principle Direct physical separation of enantiomers on a CSP.[4]Physical separation of volatile diastereomeric derivatives.[12]Chemical conversion to diastereomers; non-separative spectral analysis.[8]
Derivatization Not required (major advantage).[3]Mandatory (two steps).[4]Mandatory (one step, plus analyte protection).
Sensitivity High (µg to ng).Very High (ng to pg), especially with MS.[4]Low (mg scale).
Sample Throughput High; amenable to automation.Moderate (derivatization is rate-limiting).Low to Moderate.
Accuracy High, dependent on peak integration.High, SIM mode provides excellent specificity.High, but requires high-purity CDA.[4]
Instrumentation HPLC/UHPLC system with UV or MS detector.GC with chiral column and MS detector.High-field NMR spectrometer.
Key Advantage Simplicity, speed, direct analysis of native analyte.Unmatched sensitivity for trace analysis in complex matrices.Provides structural confirmation; no separation needed.
Key Limitation Cost of chiral columns; method development can be iterative.Labor-intensive derivatization; analyte must be thermally stable.Low sensitivity; requires more sample material.

Conclusion and Recommendations

The selection of an optimal method for determining the enantiomeric excess of 3-amino-4-pentenoic acid is dictated by the specific analytical challenge at hand.

  • For routine quality control, process monitoring, and high-throughput screening where speed and simplicity are critical, Direct Chiral HPLC is the unequivocal choice. Its ability to analyze the underivatized amino acid minimizes sample handling and potential sources of error.

  • For bioanalysis, metabolite studies, or any application requiring the quantification of trace amounts of enantiomers in a complex biological matrix, Chiral GC-MS provides the necessary sensitivity and selectivity to achieve reliable results.

  • For unequivocal structural verification, mechanistic studies, or when reference standards are unavailable , NMR Spectroscopy with a Chiral Derivatizing Agent is an invaluable tool. While less sensitive, it offers a non-separative, absolute measurement that can simultaneously confirm chemical identity and enantiomeric purity.

By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement the most appropriate and robust method, ensuring the scientific integrity of their work in the demanding field of chiral analysis.

References

  • Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters.
  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Bajo, S., et al. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry, 42(4), 1251-1260. Available from: [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available from: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Available from: [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(8), 1464-1468. Available from: [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Gool, H. E., et al. (1985). Determination of the R(-)- and S(+)-enantiomers of gamma-vinyl-gamma-aminobutyric acid in human body fluids by gas chromatography--mass spectrometry. Journal of Chromatography, 343(1), 1-8. Available from: [Link]

  • University of Bristol. Determination of enantiomeric excess. Available from: [Link]

  • Scientific Research Publishing. (2018). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. International Journal of Organic Chemistry, 8, 257-266. Available from: [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(4), 657-662. Available from: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4596. Available from: [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available from: [Link]

  • Canary, J. W., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(28), 10738-10741. Available from: [Link]

  • Science.gov. chiral hplc method: Topics. Available from: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-4. Available from: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. Available from: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]

  • AVESIS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • ResearchGate. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography. Available from: [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. Available from: [Link]

  • Winkler, M., et al. (2005). Synthesis and microbial transformation of b-amino nitriles. Tetrahedron, 61(17), 4249-4260. Available from: [Link]

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Comparative

Comparative Guide: Vinylglycine vs. Allylglycine in Peptide Stability

This guide provides a technical comparison between Vinylglycine (often referred to as -vinylglycine) and Allylglycine for peptide engineering. Executive Summary For researchers optimizing peptide stability, the choice be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Vinylglycine (often referred to as


-vinylglycine) and Allylglycine  for peptide engineering.

Executive Summary

For researchers optimizing peptide stability, the choice between Vinylglycine (Vyg) and Allylglycine (Ag) represents a trade-off between electronic rigidity and synthetic versatility .

  • Select Vinylglycine (Vyg) if your goal is mechanism-based enzyme inhibition or creating highly rigid, planar backbone constraints. Warning: Vyg is chemically unstable and prone to isomerization into dehydrobutyrine (Dhb).

  • Select Allylglycine (Ag) if your goal is macrocyclization (Stapling) or general proteolytic resistance via steric occlusion. Ag is the industry standard for Ring-Closing Metathesis (RCM) and offers superior chemical stability during synthesis.

Structural & Electronic Basis

To understand their stability profiles, one must analyze the proximity of the alkene unsaturation to the peptide backbone (


).
FeatureVinylglycine (Vyg) Allylglycine (Ag)
IUPAC Name 2-amino-3-butenoic acid2-amino-4-pentenoic acid
Side Chain

(Vinyl)

(Allyl)
Unsaturation Position

-unsaturated

-unsaturated
Electronic Effect Conjugated system potential (via isomerization)Isolated alkene (Steric bulk similar to Leucine)

Rotamer
Restricted (Planar


-carbon)
Flexible (


-carbon spacer)
The Isomerization Trap (Critical Instability)

Vinylglycine is chemically fragile. Under basic conditions (common in Fmoc SPPS) or in the presence of free thiols, the


-double bond can migrate to the 

-position, forming Dehydrobutyrine (Dhb) .
  • Consequence: Dhb is an

    
    -unsaturated Michael acceptor. It effectively "flatlines" the peptide geometry and becomes highly reactive toward nucleophiles (like Cysteine), leading to irreversible aggregation or off-target toxicity.
    
  • Allylglycine Advantage: The methylene spacer (

    
    ) in Allylglycine insulates the alkene from the backbone, preventing this isomerization and ensuring the side chain remains chemically inert until activated (e.g., by a Grubbs catalyst).
    
Peptide Stability Profile
A. Proteolytic Resistance (Serum Stability)

Both residues enhance stability compared to natural amino acids (e.g., Ala, Gly) by disrupting protease recognition pockets. However, the mechanisms differ:

  • Vinylglycine (Mechanism-Based Inhibition):

    • Mechanism:[1][2][3][4] Vyg often acts as a suicide substrate for PLP-dependent enzymes (e.g., transaminases). Upon binding, the enzyme attempts to process the amine, triggering the vinyl group to attack the active site cofactor (Michael addition).

    • Result: While it resists simple proteolysis, it may be actively degraded by specific metabolic enzymes in the liver/kidney, potentially causing toxicity.

  • Allylglycine (Steric Occlusion):

    • Mechanism:[1][2][3][4] Ag acts similarly to Leucine or Norleucine. It provides a hydrophobic bulk that does not fit well into the S1/S1' pockets of serine proteases like Trypsin or Chymotrypsin.

    • Result: Extends plasma half-life (

      
      ) purely through steric hindrance without inherent chemical reactivity.
      
B. Conformational Stability (Helicity)
  • Vyg: Induces a

    
    -turn  or extended conformation due to the rigidity of the 
    
    
    
    -vinyl group. It is generally destabilizing for
    
    
    -helices because the bulky, rigid side chain clashes with the backbone carbonyls (
    
    
    ).
  • Ag: Has high helix propensity (similar to Leucine). It is the preferred scaffold for Peptide Stapling .

Synthetic Utility: The "Stapling" Factor[5]

The most profound stability enhancement for peptides comes from Stapling (locking the peptide into a helix).[5] Here, Allylglycine is the clear winner.

  • Allylglycine: The standard building block for all-hydrocarbon staples. Two Ag residues at positions

    
     and 
    
    
    
    (or
    
    
    ) undergo Ring-Closing Metathesis (RCM) to form a bridge. This bridge shields the peptide bond from proteases, often increasing
    
    
    from minutes to hours or days .
  • Vinylglycine: Unsuitable for RCM. The vinyl group is too close to the backbone. Steric clash prevents the bulky Ruthenium catalyst (Grubbs) from engaging the double bond. Attempts to staple Vyg usually fail or result in low yields.

Experimental Protocols
Protocol A: Comparative Enzymatic Stability Assay

Use this protocol to quantify the half-life (


) of your Vyg/Ag variants.

Materials:

  • Peptide stock (1 mM in water/DMSO).

  • Enzyme:

    
    -Chymotrypsin (Sigma C4129) or Human Serum (Sigma H4522).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Workflow:

  • Preparation: Dilute peptide to 100

    
    M in Buffer (Total Vol: 1 mL).
    
  • Initiation: Add enzyme (Enzyme:Peptide ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L Quenching Solution to stop proteolysis. Centrifuge (10,000 x g, 5 min) to pellet precipitated proteins.
    
  • Analysis: Inject supernatant onto RP-HPLC (C18 column). Monitor peak area of the intact peptide (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Handling Vinylglycine in SPPS

Critical: Vyg is sensitive to base-catalyzed isomerization.

  • Coupling: Use neutral conditions (DIC/Oxyma). Avoid strong bases like HATU/DIEA if possible.

  • Deprotection: Minimize exposure to 20% Piperidine. Use 0.1 M HOBt in the deprotection cocktail (Piperidine/DMF) to suppress aspartimide-like side reactions and isomerization.

  • Cleavage: Standard TFA cleavage is acceptable, but avoid high temperatures.

Visualizing the Stability Logic

The following diagram illustrates the decision pathway and the mechanistic divergence between the two amino acids.

PeptideStability Start Peptide Design Goal Vyg Vinylglycine (Vyg) (beta-vinyl) Start->Vyg Targeting PLP Enzymes or Electronic Probe Ag Allylglycine (Ag) (gamma-vinyl) Start->Ag Maximizing Half-Life or Helicity MechInhib Mechanism-Based Inhibition (Suicide) Vyg->MechInhib Reactive Alkene IsomRisk RISK: Isomerization to Dehydrobutyrine Vyg->IsomRisk Base Sensitivity Rigid High Rigidity (Beta-turn induction) Vyg->Rigid Steric Constraint Stapling Peptide Stapling (RCM Precursor) Ag->Stapling Ideal Chain Length Steric Steric Shielding (Protease Resistance) Ag->Steric Hydrophobic Bulk Stable High Chemical Stability Ag->Stable Isolated Alkene Stapling->Steric Macrocyclization Effect

Caption: Decision matrix for selecting Vinylglycine vs. Allylglycine based on stability mechanisms and chemical risks.

Summary Data Table
MetricVinylglycine (Vyg)Allylglycine (Ag)
Proteolytic

(Linear)
Moderate (

vs Ala)
Moderate (

vs Ala)
Proteolytic

(Stapled)
N/A (Cannot Staple)High (

vs Linear)
Chemical Stability Low (Isomerizes to Dhb)High (Stable to SPPS)
Toxicity Risk High (Metabolic Inhibition)Low (Unless GAD inhibition relevant)
Primary Use Case Enzymatic Probes / InhibitorsStapled Peptides / Half-life Extension
References
  • Berkowitz, D. B., et al. (2006). "

    
    -Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." The Journal of Organic Chemistry. Link
    
  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

  • Castanho, M., et al. (2021). "Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties." Clinical and Translational Science. Link

  • Knappe, D., et al. (2017).[6] "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[6] PLOS ONE. Link

  • Walsh, C. T. (1984). "Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments." Annual Review of Biochemistry. Link

Sources

Validation

Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Containing 3-Aminopent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and reduced...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and reduced efficacy. A primary strategy to overcome this limitation is the incorporation of unnatural amino acids designed to resist enzymatic cleavage. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing the novel unnatural amino acid, 3-aminopent-4-enoic acid, against their native counterparts. While direct experimental data for this specific amino acid is emerging, we will draw upon established principles and analogous data from structurally related unnatural amino acids to provide a robust predictive analysis.

The Challenge of Proteolytic Instability

Peptides, being composed of natural L-amino acids, are readily recognized and cleaved by a vast array of proteases and peptidases in the body.[1][2] This enzymatic breakdown begins the moment a peptide therapeutic enters the bloodstream, significantly limiting its bioavailability and therapeutic window.[3] Key enzymes responsible for this degradation include trypsin, which cleaves at the carboxyl side of lysine and arginine residues, and chymotrypsin, which targets large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[4][5] Strategies to enhance peptide stability often focus on modifying the peptide backbone or side chains to disrupt protease recognition and binding.[6][7][8]

3-Aminopent-4-enoic Acid: A Novel Tool for Stability

3-Aminopent-4-enoic acid is an unnatural amino acid characterized by a vinyl group on its side chain. This structural feature presents a unique approach to enhancing proteolytic stability. It is hypothesized that the steric bulk and electronic properties of the vinyl group can hinder the approach and binding of proteases to the peptide backbone, thereby reducing the rate of cleavage.

Comparative Analysis of Proteolytic Stability

While specific quantitative data on the proteolytic stability of peptides containing 3-aminopent-4-enoic acid is not yet widely published, we can infer its potential benefits by examining studies on other peptides modified with unnatural amino acids. The inclusion of D-amino acids or other non-coded amino acids has been shown to significantly enhance resistance to proteases.[9][10][11]

For instance, a study on the antimicrobial peptide Pep05 (KRLFKKLLKYLRKF) demonstrated that replacing L-amino acids with D-amino acids or other unnatural amino acids markedly improved its stability against trypsin.[9][11] This principle of altering the stereochemistry or side chain structure to evade enzymatic recognition is directly applicable to the potential role of 3-aminopent-4-enoic acid.

Table 1: Illustrative Proteolytic Stability of Modified Peptides (Analogous Data)

Peptide IDModificationProteaseHalf-life (t½)Fold Improvement vs. NativeReference
Noxa PeptideLinear (Native)Chymotrypsin1.1 min-[12]
Noxa Peptide 5 Biphenyl cross-linkedChymotrypsin7.9 min 7.2x [12]
Noxa PeptideLinear (Native)Trypsin3.6 min-[12]
Noxa Peptide 8 Biphenyl cross-linkedTrypsin53.3 min 14.8x [12]
OM19RNativeTrypsin (1 mg/mL)Low Stability-[10][13]
OM19D D-Arg & D-Lys substitutionTrypsin (1 mg/mL)High Stability Significant [10][13]

Note: This table presents data for other modified peptides to illustrate the potential magnitude of stability enhancement achievable through the incorporation of unnatural amino acids. Direct data for 3-aminopent-4-enoic acid is needed for a definitive comparison.

Proposed Mechanism of Enhanced Stability

The introduction of 3-aminopent-4-enoic acid into a peptide sequence is proposed to enhance proteolytic stability through two primary mechanisms:

  • Steric Hindrance: The vinyl group side chain can create a steric shield, physically obstructing the active site of proteases from accessing the adjacent peptide bonds.

  • Conformational Rigidity: The presence of the unsaturated bond can introduce a degree of conformational constraint on the peptide backbone. This may lock the peptide into a conformation that is not recognized by the binding pocket of proteases.[14]

G cluster_0 Native Peptide cluster_1 Modified Peptide with 3-Aminopent-4-enoic Acid Native Peptide Flexible Backbone (Recognized by Protease) Protease Protease Active Site Native Peptide->Protease Binding Cleavage Peptide Bond Cleavage Protease->Cleavage Modified_Peptide Conformationally Constrained Backbone Protease_Blocked Protease Active Site Modified_Peptide->Protease_Blocked Binding Disrupted Vinyl_Group Vinyl Group (Steric Hindrance) Vinyl_Group->Protease_Blocked No_Cleavage Enhanced Stability Protease_Blocked->No_Cleavage

Caption: Proposed mechanism of enhanced proteolytic stability.

Experimental Protocols for Assessing Proteolytic Stability

To empirically determine the proteolytic stability of peptides containing 3-aminopent-4-enoic acid, a standardized in vitro assay can be employed.

In Vitro Proteolytic Stability Assay with Trypsin

Objective: To quantify the rate of degradation of a test peptide by trypsin.

Materials:

  • Test peptide (with and without 3-aminopent-4-enoic acid)

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate (NH4HCO3) buffer (0.1 M, pH 8.2)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for fragment analysis (optional)

Procedure:

  • Peptide Solution Preparation: Dissolve the test peptides in water to a final concentration of 1 mg/mL.[9][11]

  • Trypsin Solution Preparation: Prepare a fresh solution of trypsin by dissolving 1 mg of trypsin in 1 mL of 0.1 M NH4HCO3 buffer (pH 8.2).[9][11]

  • Incubation:

    • In a microcentrifuge tube, combine 80 µL of the peptide solution, 20 µL of the trypsin solution, and 900 µL of 0.1 M NH4HCO3 buffer.[9][11]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching the Reaction: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of a solution containing 1% TFA in a water/acetonitrile (60:40 v/v) mixture.[9][11]

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Quantify the peak area to determine the percentage of remaining intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

G Start Start Prepare_Solutions Prepare Peptide and Trypsin Solutions Start->Prepare_Solutions Incubate Incubate Peptide with Trypsin at 37°C Prepare_Solutions->Incubate Aliquots Take Aliquots at Specific Time Points Incubate->Aliquots Quench Quench Reaction with TFA Aliquots->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for proteolytic stability assay.

Conclusion and Future Directions

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent instability of native peptides. While direct experimental validation for 3-aminopent-4-enoic acid is forthcoming, the foundational principles of steric hindrance and conformational constraint strongly suggest its potential as an effective tool for enhancing proteolytic resistance. The experimental framework provided here offers a clear path for the systematic evaluation of this and other novel amino acids, paving the way for the development of more robust and effective peptide therapeutics.

References

  • Frontiers in Microbiology. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. [Link]

  • Molecules. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. [Link]

  • PubMed. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. [Link]

  • Frontiers in Microbiology. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. [Link]

  • Bioinformatics Explained. Proteolytic cleavage. [Link]

  • Molecules. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link]

  • Molecules. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. [Link]

  • PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • ACS Chemical Biology. (2014). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. [Link]

  • CHIMIA. (1996). The Biological Stability of {3-Peptides: No Interactions between a- and {3-Peptidic Structures? [Link]

  • ACS Chemical Biology. (2022). Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase. [Link]

  • ResearchGate. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. [Link]

  • PubMed. (2013). Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids. [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage. [Link]

  • Molecules. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Molecules. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]

  • Pharmaceuticals. (2023). Recent Advances in the Development of Therapeutic Peptides. [Link]

  • Quotient Sciences. Peptide Drug Development. [Link]

  • Innovations Report. (2013). Fast Synthesis: Accelerating Peptide Drug Development. [Link]

  • Chemistry LibreTexts. (2021). 25.7: Peptides and Proteins. [Link]

  • Journal of Medicinal Chemistry. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]

  • Biology LibreTexts. (2022). 11.1: Proteolytic Cleavage. [Link]

  • Patsnap Synapse. (2024). Development Trends of Peptide Pharmaceuticals. [Link]

  • Molecules. (2023). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. [Link]

  • RSC Publishing. (1998). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. [Link]

  • PubMed. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

Sources

Comparative

Technical Comparison: Crystallographic Properties and Structural Utility of 3-Aminopent-4-enoic Acid HCl

Executive Summary 3-Aminopent-4-enoic acid hydrochloride (also known as -vinyl- -alanine HCl) represents a critical structural scaffold in the design of peptidomimetics and foldamers. Unlike its saturated counterparts, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopent-4-enoic acid hydrochloride (also known as


-vinyl-

-alanine HCl) represents a critical structural scaffold in the design of peptidomimetics and foldamers. Unlike its saturated counterparts, the inclusion of a vinyl group at the

position introduces unique electronic and steric constraints that significantly alter its crystallographic packing and solution-state conformation.

This guide provides a technical comparison of 3-aminopent-4-enoic acid HCl against standard alternatives, focusing on structural rigidity, crystallizability, and utility in fragment-based drug design (FBDD).

Structural & Crystallographic Characterization[1][2][3][4]

The "Vinyl Effect" in -Amino Acids

The defining feature of 3-aminopent-4-enoic acid is the vinyl side chain. In crystallographic studies of


-amino acids, side-chain geometry dictates the preferred torsion angle (

) around the

bond.
  • Saturated Analogs (e.g., 3-aminopentanoic acid): The ethyl side chain adopts a gauche or anti conformation with high rotational freedom, often leading to disorder in crystal lattices unless constrained by peptide bonds.

  • Vinyl Analog (Target): The vinyl group is planar (

    
     hybridized). This planarity reduces the entropic penalty upon crystallization and favors specific rotamers due to 
    
    
    
    strain minimization.
Comparative Structural Metrics

The following table contrasts the target molecule with its primary alternatives based on crystallographic and structural data.

Feature3-Aminopent-4-enoic Acid HCl 3-Aminopentanoic Acid (Saturated) Vigabatrin (

-vinyl-GABA)
Backbone Class

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain Hybridization

(Planar Vinyl)

(Flexible Ethyl)

(Planar Vinyl)
C-C Bond Length (Sidechain) ~1.33 Å (C=C)~1.54 Å (C-C)~1.33 Å (C=C)
Preferred Torsion (

)
Restricted (

or

)
Flexible (Multiple minima)High flexibility (

-linkage)
Crystal Packing Force Ionic H-bonding (

) +

-stacking potential
Ionic H-bonding onlyIonic H-bonding
Foldamer Utility Induces 14-helix or Sheet structuresInduces 14-helix (less rigid)Non-folding (extended)

Detailed Comparative Analysis

Alternative A: vs. 3-Aminopentanoic Acid (Saturated)

Performance Verdict: The vinyl analog offers superior conformational rigidity . In experimental crystallography, saturated


-amino acids often exhibit high thermal displacement parameters (B-factors) in the side chain due to bond rotation. The vinyl group of 3-aminopent-4-enoic acid locks the side chain orientation, resulting in higher resolution diffraction data and more predictable peptide secondary structures (e.g., 

-sheets).
Alternative B: vs. Vigabatrin ( -Vinyl-GABA)

Performance Verdict: The target is superior for secondary structure formation . While Vigabatrin shares the vinyl functionality, its


-backbone introduces an extra methylene group (

), increasing flexibility. Crystallographic data of Vigabatrin (e.g., PDB 1OHW complex) shows it adopting an extended conformation. In contrast, 3-aminopent-4-enoic acid HCl readily adopts compact turns, making it a better scaffold for mimicking protein loops.

Experimental Protocols

Protocol 1: High-Quality Crystal Growth of Polar HCl Salts

Growing diffraction-quality crystals of small, polar organic salts requires controlling the nucleation rate to prevent microcrystalline precipitation.

Materials:

  • 3-Aminopent-4-enoic acid HCl (Target compound)

  • Solvents: Methanol (HPLC grade), Diethyl Ether (Anhydrous), Acetonitrile.

  • Vessel: 2 mL borosilicate glass vial inside a 20 mL scintillation vial.

Methodology (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the HCl salt in a minimum amount of Methanol (approx. 0.3 - 0.5 mL) in the small inner vial. Ensure complete dissolution; filter through a 0.2

    
    m PTFE syringe filter if turbid.
    
  • Setup: Place the open inner vial into the larger scintillation vial.

  • Antisolvent Addition: Add 3-5 mL of Diethyl Ether to the outer vial (do not mix with the inner solution).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Ether vapors will slowly diffuse into the methanol, reducing solubility. Prism-like crystals typically appear within 48-72 hours.

  • Harvesting: Mount crystals using Paratone-N oil and flash-cool to 100 K in a liquid nitrogen stream for X-ray data collection.

Protocol 2: Determination of Absolute Configuration

For chiral variants (e.g., (S)-3-aminopent-4-enoic acid), X-ray diffraction is the gold standard for stereochemical assignment.

  • Heavy Atom Derivatization (Optional but recommended): If the HCl salt scatters weakly, synthesize the iodolactone derivative.

    • Reaction: Treat the N-protected amino acid with

      
       in MeCN.
      
    • Benefit: The heavy Iodine atom (

      
      ) provides a strong anomalous signal, allowing unambiguous assignment of the absolute configuration (R vs S) using Flack parameter analysis.
      

Structural Logic & Pathways

The following diagram illustrates the structural impact of the vinyl group on foldamer design and the crystallographic workflow.

G cluster_0 Molecular Inputs cluster_1 Crystallographic Properties cluster_2 Structural Outcome Target 3-Aminopent-4-enoic Acid (Vinyl Sidechain) Rigidity Sidechain Rigidity (sp2 vs sp3) Target->Rigidity Restricted Rotation SatAnalog 3-Aminopentanoic Acid (Ethyl Sidechain) SatAnalog->Rigidity Free Rotation Packing Lattice Packing Efficiency Rigidity->Packing Determines Sheet Stable Beta-Sheet/Helix Mimicry Packing->Sheet Target Outcome Disorder Conformational Disorder Packing->Disorder Saturated Outcome

Caption: Logic flow demonstrating how the vinyl side chain enhances structural rigidity, leading to stable secondary structures compared to saturated analogs.

References

  • Iodolactonization of 3-amino-4-pentenoic acid: Delle Monache, G., Misiti, D., Salvatore, P., & Zappia, G. (2000).[1] Tetrahedron: Asymmetry, 11(5), 1137-1149.[2] [2]

    • Significance: Establishes the synthesis and stereochemical assignment of the target scaffold via crystallographic deriv
  • Vigabatrin Structural Data: Storici, P., et al. (2004). Journal of Biological Chemistry. (PDB ID: 1OHW).[3]

    • Significance: Provides the comparative structural baseline for the -vinyl homolog.
  • Beta-Peptide Crystallography: Seebach, D., et al. (1996). Helvetica Chimica Acta.

    • -amino acid side chains (like vinyl) dictate helix vs.
  • General Crystallization of Pharmaceutical Salts: Newman, A. (2012). Solid State Characterization of Pharmaceuticals.

    • Significance: Source for the vapor diffusion protocols described.

Sources

Validation

Technical Comparison: Optical Rotation Benchmarks for (S)-3-Aminopent-4-enoic Acid HCl

The following guide details the optical rotation benchmarks and quality control parameters for (S)-3-aminopent-4-enoic acid hydrochloride , a critical -amino acid building block (often referred to as -vinylglycine or -ho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optical rotation benchmarks and quality control parameters for (S)-3-aminopent-4-enoic acid hydrochloride , a critical


-amino acid building block (often referred to as 

-vinylglycine or

-homovinylglycine).[1]

Executive Summary

(S)-3-Aminopent-4-enoic acid HCl (CAS: 198822-05-8 for racemate; chiral forms often custom-synthesized) is a non-proteinogenic


-amino acid used primarily in the synthesis of 

-peptides and foldamers.[1] Unlike its

-amino acid isomers (e.g., allylglycine, vinylglycine), the

-isomer lacks a widely standardized commercial optical rotation value due to its tendency to isomerize and its primary use as N-protected derivatives (Boc/Fmoc).[1]

This guide provides the comparative optical rotation data for the target and its closest structural analogs, establishing a triangulation method for purity verification.

Quick Benchmark Table: Optical Rotation Targets
CompoundStructureConfiguration

(Standard)
Solvent / Conc.
(S)-3-Aminopent-4-enoic acid HCl

-Amino Acid
(3S)Value Not Standardized *See Protocol Below
(S)-Vinylglycine (Precursor)

-Amino Acid
(2S)


, c=1.0
L-Allylglycine (Isomer)

-Amino Acid
(2S)


, c=4.0
(R)-3-Aminopent-4-enoic acid

-Amino Acid
(3R)Inverse of (S)-

*Note: The specific rotation of the free HCl salt is highly pH-dependent and rarely reported in isolation due to the stability of the vinyl group. QC is typically performed on the N-Boc derivative or via chiral HPLC.[1]

Technical Analysis & Causality

The "Missing" Standard

Researchers often search for a definitive


 for this compound and fail. This is not an error in the literature but a consequence of chemical stability:
  • Isomerization Risk: The terminal vinyl group in the

    
    -position is susceptible to migration into conjugation with the carboxyl group (forming the 
    
    
    
    -unsaturated acid) under acidic/basic conditions used for deprotection.
  • Synthesis Route: The compound is typically generated via Arndt-Eistert homologation of (S)-vinylglycine.[1] This reaction preserves stereochemistry, meaning the optical purity is directly tied to the (S)-vinylglycine precursor (

    
    ).
    
  • Measurement Context: Most "performance" data comes from the N-Boc protected form , which is stable and crystallizable.

Structural Analogs for Validation

To validate your sample without a direct literature value, compare it against these established benchmarks:

  • vs. (S)-Vinylglycine: The precursor has a positive rotation (

    
    ). Homologation (adding a -CH2-) typically alters the magnitude but often retains the sign in simple aliphatic chains, though solvation effects in 
    
    
    
    -amino acids can invert this.[1]
  • vs. L-Allylglycine: This is a constitutional isomer (amino group at C2, vinyl at C4). Its rotation is negative (

    
    ).[1] If your sample reads strongly negative, suspect isomerization to the 
    
    
    
    -isomer or contamination.

Experimental Protocol: Self-Validating QC System

Since a single "golden number" is unavailable, use this Triangulation Protocol to verify identity and enantiomeric excess (ee).

Step 1: Polarimetry (The Baseline)
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: 1.0 M HCl (stabilizes the amine salt) or Methanol (common for N-protected forms).

  • Temperature:

    
    .
    
  • Concentration: 1.0 g/100 mL (c=1.0).

  • Expectation: Record the value. For the (S)-enantiomer, consistency across batches is more critical than the absolute value.

Step 2: Chiral HPLC (The Truth Metric)

Optical rotation is insufficient for


-amino acids due to low specific rotations.
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase:

    
     with acidic modifier (e.g., TFA).
    
  • Detection: ELSD or CAD (since UV absorption of non-conjugated vinyl is weak).

Step 3: 1H-NMR Validation (Isomer Check)
  • Diagnostic Signal: Check for the disappearance of the

    
    -proton signal (approx 3.5-4.0 ppm) and appearance of the 
    
    
    
    -proton signal.[1]
  • Impurity Flag: Any signals in the 6.0-7.0 ppm region suggest migration of the double bond (conjugation).

Synthesis & Quality Control Workflow

The following diagram illustrates the critical decision points in synthesizing and validating (S)-3-aminopent-4-enoic acid HCl, highlighting where optical rotation fails and where it succeeds.

QC_Workflow Start Starting Material: (S)-Vinylglycine Check1 QC Check 1: [α]D = +34.0° (H2O) Start->Check1 Verify Precursor Rxn Reaction: Arndt-Eistert Homologation (Diazoketone Intermediate) Check1->Rxn Proceed Product Crude Product: (S)-3-Aminopent-4-enoic Acid Rxn->Product Decision Isomerization Check (1H-NMR) Product->Decision PathA Vinyl intact (Terminal alkene) Decision->PathA No signals > 6.0 ppm PathB Conjugated alkene (Impurity) Decision->PathB Signals at 6.0-7.0 ppm FinalQC Final Purity: Chiral HPLC (>98% ee) PathA->FinalQC Release PathB->Rxn Discard/Repurify

Figure 1: Quality Control Decision Tree for (S)-3-Aminopent-4-enoic Acid Synthesis.

References

  • Seebach, D., et al. (1996).

    
    -Peptides." Helvetica Chimica Acta, 79(4), 913-941. 
    
  • PubChem. (2024). "3-Aminopent-4-enoic acid (Compound Summary)." National Library of Medicine.[2]

  • Sigma-Aldrich. (2024). "L-Allylglycine Product Specification." Merck KGaA.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-aminopent-4-enoic Acid Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-aminopent-4-enoic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-aminopent-4-enoic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be a definitive resource, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of both personnel and the environment.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for 3-aminopent-4-enoic acid hydrochloride is not extensively documented, its structure as an amino acid hydrochloride warrants a cautious approach.[1][2]

Rationale: The precautionary principle is paramount in laboratory safety. In the absence of complete hazard data, a chemical should be treated as potentially hazardous to mitigate unforeseen risks. The hydrochloride salt form suggests it is acidic and could be corrosive. As a nitrogen-containing organic compound, its improper disposal can also have environmental consequences, contributing to reactive nitrogen in ecosystems.[3]

Property Information Source
IUPAC Name 3-aminopent-4-enoic acid hydrochloride[2]
Molecular Formula C₅H₁₀ClNO₂[2]
Appearance Colorless to white solid/powder[2][4]
Known Hazards Potential irritant to eyes, skin, and respiratory system. May be harmful if ingested.[5] Substance not fully tested.[2][2][5]
Reactivity Stable under normal conditions.[4][5] Incompatible with strong oxidizing agents and strong bases.[6][7][8]
Storage Keep container tightly closed in a dry, well-ventilated place, often refrigerated.[4][8][4][8]

Regulatory Framework for Hazardous Waste

The disposal of laboratory chemicals is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9][10]

Rationale: RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[10] Compliance is not optional; improper disposal can lead to significant legal and financial penalties for both the individual and the institution.

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: Harmful when ingested or absorbed.

Given its nature as a hydrochloride salt and a potentially toxic substance, 3-aminopent-4-enoic acid hydrochloride must be managed as a characteristic hazardous waste .[11]

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of 3-aminopent-4-enoic acid hydrochloride waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All waste containing 3-aminopent-4-enoic acid hydrochloride, including pure unused compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions, must be treated as hazardous waste.

  • Segregate at the Source: Collect this waste in a dedicated, properly labeled hazardous waste container at the point of generation (e.g., in the fume hood where you are working).[12]

  • Prevent Incompatible Mixing: Do not mix 3-aminopent-4-enoic acid hydrochloride waste with other waste streams. It is critical to keep it segregated from:

    • Bases (caustics): To avoid neutralization reactions that can generate heat.[13]

    • Strong Oxidizing Agents: Such as nitrates or perchlorates, to prevent potentially violent reactions.[13]

    • Biological Waste: To avoid chemical contamination of biohazard streams, which are often treated by methods like autoclaving that are ineffective against chemical hazards.[6]

Rationale: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[6][13] Mixing incompatible wastes can lead to fires, explosions, or the release of toxic fumes, endangering laboratory personnel and emergency responders.

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • For Solids: Use a wide-mouth, screw-cap container made of a compatible material like High-Density Polyethylene (HDPE). The container must be in good condition with no cracks or leaks.[12]

    • For Liquids/Solutions: Use a leak-proof, screw-cap bottle, preferably the original manufacturer's bottle or a new, clean bottle made of a chemically resistant material.[11] Ensure the container is compatible with all components of the waste solution.

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.

  • Complete the Label: The label must be filled out clearly and legibly with the following information:[12][14]

    • The words "Hazardous Waste".

    • The full chemical name: "3-aminopent-4-enoic acid hydrochloride". Do not use abbreviations or chemical formulas.[12]

    • An accurate estimation of the concentration and total quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Toxic").

Rationale: Federal and state regulations mandate that all hazardous waste containers be clearly and accurately labeled.[12] This information is vital for EHS personnel to handle, transport, and dispose of the waste safely and in compliance with the law. An unlabeled container is a serious safety violation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with 3-aminopent-4-enoic acid hydrochloride.

G start Waste Generated Containing 3-aminopent-4-enoic acid hydrochloride is_solid Is the waste solid? (e.g., powder, contaminated labware) start->is_solid solid_container Place in a dedicated, HDPE solid waste container. is_solid->solid_container Yes liquid_container Place in a dedicated, leak-proof liquid waste bottle. is_solid->liquid_container No (Liquid/Solution) label_waste Affix and complete a 'Hazardous Waste' label. List all chemical constituents. solid_container->label_waste liquid_container->label_waste storage Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->storage pickup When container is 90% full, contact EHS for waste pickup. storage->pickup

Caption: Decision workflow for proper waste stream management.

Step 3: Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[12] Do not leave a funnel in the container.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[12] This is typically a designated area within the lab, such as a secondary containment tray in a fume hood or a designated waste cabinet.

  • Use Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[15]

  • Inspect Regularly: Weekly inspections of the SAA are recommended to check for leaks, container degradation, or labeling issues.[12]

Rationale: Proper storage practices prevent spills and minimize the risk of exposure to laboratory personnel. Keeping containers closed prevents the release of vapors into the lab environment, which is a requirement under EPA regulations.[9][12]

Step 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should 3-aminopent-4-enoic acid hydrochloride or its solutions be poured down the sink.[14][16] This is illegal and environmentally irresponsible.

  • Contact EHS for Pickup: Once the waste container is 90% full, contact your institution's EHS department to schedule a waste pickup.[12][17] Do not transport hazardous waste yourself.

  • Disposal of Empty Containers: An empty container that held 3-aminopent-4-enoic acid hydrochloride must be triple-rinsed with a suitable solvent (like water or ethanol).[6][11] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying in a fume hood, the original labels must be completely defaced or removed before the container can be discarded in the appropriate glass or plastic recycling bin.[6][11]

Rationale: Licensed hazardous waste disposal contractors, coordinated through your EHS office, are the only entities legally authorized to transport and dispose of this type of waste.[1] They use specialized facilities, such as high-temperature incinerators, to destroy the chemical safely.

Spill Management Protocol

Accidents can happen. A clear, pre-defined plan for managing spills is essential for a swift and safe response.

  • Assess the Situation:

    • Alert personnel in the immediate area.

    • If the spill is large, involves other highly toxic materials, or you feel unsafe, evacuate the area and call your institution's emergency number.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Safety goggles or a face shield.[4]

    • Chemical-resistant gloves (e.g., nitrile).[5]

    • A lab coat.[4]

  • Contain the Spill:

    • For a solid spill, carefully cover it with a paper towel to prevent dust from becoming airborne.

    • For a liquid spill, surround the area with absorbent pads or an inert absorbent material like vermiculite or sand.[5][18]

  • Clean Up the Spill:

    • Carefully sweep the solid material or absorb the liquid with your absorbent material. Work from the outside of the spill inward.

    • Place all contaminated materials (absorbent, gloves, paper towels) into a new, designated hazardous waste container or a sealed plastic bag.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Label the waste container with "Spill Debris containing 3-aminopent-4-enoic acid hydrochloride" and all other required information, and arrange for pickup through EHS.

Spill Cleanup Workflow

G cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Waste Management spill Spill Occurs assess Assess Risk Alert Others spill->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe contain Contain the Spill (Absorbents/Cover) ppe->contain cleanup Collect Contaminated Material (Work outside-in) contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate containerize Place all waste in a sealed, compatible container. decontaminate->containerize label_waste Label container as 'Hazardous Waste - Spill Debris' containerize->label_waste dispose Arrange for EHS Pickup label_waste->dispose

Caption: Step-by-step workflow for managing a chemical spill.

By adhering to these procedures, you build a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Safety Data Sheet for a rel
  • Safety Data Sheet for Amino-dPEG®₄-t-boc-hydrazide. AWS.
  • Material Safety Data Sheet for a rel
  • Safety Data Sheet for 3-(2-Oxo-1,2-dihydro-4-quinolinyl)-DL-alanine Hydrochloride. TCI EUROPE N.V.
  • Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. AAPPTec, LLC.
  • (+/-)-3-Aminopent-4-enoic acid hydrochloride Product Page. SQUARIX.
  • Safety Data Sheet for 3-Aminophthalic acid. Fisher Scientific.
  • 3-Aminopent-4-enoic acid PubChem Entry.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • RCRA Organic Air Emission Standards for TSDFs and Generators. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA releases report on reactive nitrogen in the United States.

Sources

Handling

Personal protective equipment for handling 3-aminopent-4-enoic acid hydrochloride

Technical Handling Guide: 3-Aminopent-4-enoic Acid Hydrochloride Executive Safety Summary Handling 3-aminopent-4-enoic acid hydrochloride requires a nuanced approach that goes beyond standard "white powder" protocols. As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 3-Aminopent-4-enoic Acid Hydrochloride

Executive Safety Summary

Handling 3-aminopent-4-enoic acid hydrochloride requires a nuanced approach that goes beyond standard "white powder" protocols. As a


-amino acid analog containing both a reactive vinyl group and a hydrochloride counter-ion, this compound presents a dual risk profile: corrosive potential  due to hydrolysis of the HCl salt and reactive instability  associated with the alkene moiety.

This guide replaces generic advice with field-proven protocols to ensure researcher safety and compound integrity.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific hazards. While specific toxicological data for this isomer may be limited, the structural class dictates the following "Precautionary Principle" profile:

Hazard ClassPrimary RiskMechanism of Action
Acidic Corrosivity Mucous membrane irritationThe HCl salt is hygroscopic. Upon contact with moisture (sweat, tears, lung tissue), it hydrolyzes to release hydrochloric acid, causing immediate irritation or burns (H314/H315).
Respiratory Irritant Inhalation toxicityFine particulates can deeply penetrate the respiratory tract, causing inflammation (H335).
Chemical Reactivity Degradation/PolymerizationThe terminal alkene (vinyl group) is susceptible to oxidation. The amine is prone to oxidation if the HCl salt is neutralized inadvertently.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. The following specifications are selected to prevent "silent exposure"—where minor contamination leads to sensitization over time.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Why: Standard safety glasses allow airborne powder to bypass side shields. The acidic nature of the HCl salt can cause severe corneal damage upon contact with eye moisture.
Dermal (Hands) Nitrile (Minimum 5 mil thickness) Why: Latex is permeable to many organic solvents used to dissolve this compound. 5 mil Nitrile provides adequate breakthrough time for acidic solutions. Protocol: Double-glove when handling >500 mg.
Respiratory Fume Hood (Primary) Why: Engineering controls supersede PPE. All weighing must occur inside a certified hood. Backup: If hood access is impossible, use a P100 (HEPA) Half-Face Respirator . N95s are insufficient for acidic fine particulates.
Body High-Neck Lab Coat + Tyvek Sleeves Why: Powder transfer often settles on forearms. Tyvek sleeves bridge the gap between glove and coat cuff, preventing "wrist burn."

Operational Protocol: Step-by-Step

Phase A: Storage & Retrieval
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption will degrade the compound and increase acidity.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder, creating a sticky, acidic paste.

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: Amino acid salts are prone to static charge. Use an antistatic gun or a polonium strip near the balance.

  • Tooling: Use PTFE (Teflon) coated spatulas . Avoid metal spatulas, which can introduce iron ions that catalyze oxidation of the vinyl group.

  • Technique:

    • Place receiving vessel in the balance.

    • Tare.[1]

    • Transfer solid.

    • Immediately reseal the source container with Parafilm.

Phase C: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO.

  • The Exotherm: Dissolving HCl salts in water is slightly exothermic. For large scale (>10g), cool the solvent to 0°C before addition to prevent thermal degradation of the vinyl group.

Safety Logic & Emergency Response

The following diagram illustrates the decision-making workflow for handling spills or exposure.

SafetyWorkflow Start Start: Handling 3-aminopent-4-enoic acid HCl CheckPPE Verify PPE: Splash Goggles + 5mil Nitrile + Lab Coat Start->CheckPPE Engineering Is Fume Hood Available? CheckPPE->Engineering Respirator DON P100 Respirator (Last Resort) Engineering->Respirator No HoodWork Proceed in Fume Hood Engineering->HoodWork Yes Weighing Weighing Procedure (Antistatic precautions) Respirator->Weighing HoodWork->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse Spill Response: 1. Evacuate Area 2. Cover with Sodium Bicarbonate 3. Sweep (Do not vacuum) SpillCheck->SpillResponse Yes Solubilization Solubilization (Add solid to solvent) SpillCheck->Solubilization No Disposal Disposal: Acidic Waste Stream Solubilization->Disposal

Figure 1: Operational safety workflow emphasizing engineering controls and spill response logic.

Disposal Strategy

Proper disposal protects both the environment and lab infrastructure.

  • Never Drain Dispose: The HCl salt can corrode plumbing, and the amino acid component may have biological activity.

  • Segregation:

    • Solid Waste: Label as "Acidic Organic Solid."

    • Liquid Waste: If dissolved in water/methanol, dispose of in the Acidic Solvent Waste container.

  • Deactivation (Spills):

    • Cover small spills with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

    • Wait for bubbling (neutralization) to cease.

    • Sweep up the resulting neutral powder into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • Ansell. (2022). Chemical Glove Resistance Guide. (Reference for Nitrile permeation data regarding acidic salts).

  • Fisher Scientific. (2021).[2] Safety Data Sheet: Amino Acid Hydrochloride Salts (General Class). (Used for extrapolating H-codes H315/H319/H335).[3]

Sources

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